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Foundational

1H and 13C NMR chemical shifts for 2-(cyclohex-1-en-1-yl)benzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(cyclohex-1-en-1-yl)benzoic acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(cyclohex-1-en-1-yl)benzoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of each atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(cyclohex-1-en-1-yl)benzoic acid, a molecule featuring a sterically demanding and electronically influential linkage between a benzoic acid and a cyclohexene moiety. Understanding its spectral characteristics is crucial for researchers in medicinal chemistry and materials science where biphenyl-type structures are common.

This document provides predicted chemical shifts based on established principles and data from analogous structures. The core of this guide lies in the detailed interpretation of these shifts, explaining the underlying phenomena such as inductive effects, resonance, and, most critically, the magnetic anisotropy that governs the spectral appearance of this non-planar molecule.

Experimental Protocols: High-Resolution NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and parameter optimization. The following protocol represents a self-validating system for the analysis of 2-(cyclohex-1-en-1-yl)benzoic acid.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is freely soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often the first choice for general organic compounds.[1] However, for carboxylic acids, DMSO-d₆ can be advantageous as it minimizes the rate of proton exchange, resulting in sharper -OH signals.[2]

  • Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a full suite of NMR data for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL Solvent + TMS H1_NMR ¹H NMR (16 scans) Prep->H1_NMR Insert Sample C13_NMR ¹³C{¹H} NMR (1024+ scans) H1_NMR->C13_NMR DEPT DEPT-135 (CH₃/CH up, CH₂ down) C13_NMR->DEPT COSY 2D gCOSY (¹H-¹H correlations) DEPT->COSY HSQC 2D gHSQC (¹H-¹³C one-bond correlations) COSY->HSQC HMBC 2D gHMBC (¹H-¹³C long-range correlations) HSQC->HMBC Process Fourier Transform, Phase & Baseline Correction HMBC->Process Complete Acquisition Analysis Integration, Peak Picking & Assignment Process->Analysis

Caption: Standard workflow for comprehensive NMR data acquisition and analysis.

Predicted NMR Data for 2-(cyclohex-1-en-1-yl)benzoic acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. These predictions are derived from foundational NMR principles and comparative analysis with structurally similar compounds, including substituted benzoic acids and cyclohexenes.[1][4]

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for 2-(cyclohex-1-en-1-yl)benzoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationKey Influences
H-COOH (C7)10.0 - 12.0broad singlet1HHydrogen bonding, solvent dependent[5][6]
H67.95 - 8.10doublet (d)1HDeshielding by COOH and steric compression
H47.50 - 7.65triplet (t)1HStandard aromatic proton
H57.35 - 7.50triplet (t)1HStandard aromatic proton
H37.20 - 7.30doublet (d)1HShielded by steric hindrance/twist
H2'5.80 - 6.00multiplet (m)1HVinylic proton, deshielded by benzene ring
H3', H3''2.20 - 2.40multiplet (m)2HAllylic protons
H6', H6''2.10 - 2.30multiplet (m)2HAllylic protons
H4', H4''1.60 - 1.80multiplet (m)2HAliphatic protons
H5', H5''1.60 - 1.80multiplet (m)2HAliphatic protons
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)Carbon TypeKey Influences
C7 (COOH)170.0 - 173.0C=OCarboxylic acid carbonyl[3][5]
C2142.0 - 144.0Quaternary CAttached to bulky cyclohexene group
C1'138.0 - 140.0Quaternary CVinylic, attached to benzene ring
C1132.5 - 134.0Quaternary CAttached to COOH
C4131.0 - 132.5CHAromatic CH
C6130.0 - 131.5CHAromatic CH, deshielded by COOH
C5128.0 - 129.5CHAromatic CH
C3127.0 - 128.0CHAromatic CH
C2'125.0 - 127.0CHVinylic CH[7]
C3'29.0 - 31.0CH₂Allylic CH₂
C6'25.0 - 27.0CH₂Allylic CH₂
C5'22.0 - 24.0CH₂Aliphatic CH₂
C4'21.0 - 23.0CH₂Aliphatic CH₂

Detailed Spectral Analysis and Interpretation

The chemical shifts observed in NMR are exquisitely sensitive to the local electronic environment of each nucleus.[8] For 2-(cyclohex-1-en-1-yl)benzoic acid, the key determinants are the inductive and resonance effects of the carboxyl and alkenyl groups, and the through-space magnetic anisotropy.[9][10][11]

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton (H-COOH, δ 10.0-12.0 ppm): The proton of the carboxylic acid is highly deshielded and appears far downfield.[5] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[6] In a non-polar solvent like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which shifts this proton downfield.[12] A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon shaking the sample with a drop of D₂O.[5]

  • Aromatic Protons (H3, H4, H5, H6, δ 7.20-8.10 ppm): These four protons on the benzoic acid ring exhibit distinct chemical shifts due to the influence of the two ortho substituents.

    • H6: This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it significantly. Furthermore, steric hindrance between the cyclohexene and carboxylic acid groups likely forces the two rings to twist out of plane, placing H6 in close proximity to the cyclohexene ring, causing further deshielding. It is expected to be the most downfield of the aromatic protons.

    • H3: This proton is ortho to the bulky cyclohexenyl substituent. The steric strain likely causes a twist around the C2-C1' bond, potentially placing H3 in a shielding region of the cyclohexene's pi-system's magnetic anisotropy.

    • H4 and H5: These protons are meta and para to the cyclohexenyl group, respectively. Their chemical shifts will be less perturbed and are predicted to appear at intermediate values typical for benzoic acid derivatives.[4][13]

  • Vinylic Proton (H2', δ 5.80-6.00 ppm): Protons attached to sp² hybridized carbons in alkenes typically resonate between 4.5 and 6.1 ppm.[14] The H2' proton is deshielded due to its position on a double bond conjugated with the aromatic ring. More importantly, due to the likely twisted conformation, H2' resides in the plane of the benzene ring, placing it in the strong deshielding zone of the ring's anisotropic field.[15][16]

  • Allylic Protons (H3', H6', δ 2.10-2.40 ppm): These protons are adjacent to the double bond and are deshielded relative to simple aliphatic protons. Their chemical shifts are characteristic of allylic systems.

  • Aliphatic Protons (H4', H5', δ 1.60-1.80 ppm): These methylene groups are furthest from the deshielding functional groups and therefore appear at the most upfield region of the spectrum, consistent with typical saturated cycloalkane protons.[17]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C7, δ 170.0-173.0 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[5] Its resonance is generally upfield compared to ketones or aldehydes due to the shielding effect of the adjacent oxygen atom's lone pairs.[18][19]

  • Aromatic Carbons (C1-C6, δ 127.0-144.0 ppm): The six carbons of the benzene ring will give six distinct signals.

    • Quaternary Carbons (C1, C2): C1, attached to the carboxyl group, and C2, attached to the cyclohexenyl group, are deshielded and will have their signals identified by their lack of signal in a DEPT-135 experiment. C2 is predicted to be particularly downfield due to the steric and electronic effects of the bulky substituent.

    • Protonated Carbons (C3, C4, C5, C6): The chemical shifts of these carbons are influenced by the substituent effects of the -COOH and -C₆H₉ groups. The specific assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

  • Vinylic Carbons (C1', C2', δ 125.0-140.0 ppm): The two sp² carbons of the cyclohexene double bond are deshielded relative to their sp³ counterparts. The quaternary carbon C1' is significantly more deshielded than the protonated C2' due to its substitution on the aromatic ring.[7]

  • Aliphatic Carbons (C3'-C6', δ 21.0-31.0 ppm): These sp³ hybridized carbons appear in the upfield region of the spectrum. The allylic carbons (C3' and C6') are slightly deshielded compared to the more remote C4' and C5' carbons, a typical trend in cyclohexene systems.[20]

The Role of Magnetic Anisotropy

The spatial arrangement of the two rings is the most critical factor in determining the precise chemical shifts, particularly for the protons in the "bay region" (H6 and H2'). The pi electrons in the benzene ring and the C1'-C2' double bond circulate in the presence of the external magnetic field, creating localized induced magnetic fields. This phenomenon is known as magnetic anisotropy.[15][21]

Anisotropy cluster_benzene Benzene Ring Anisotropy cluster_alkene Alkene Anisotropy B_Ring π-electron ring current B_Shield Shielding Zone (+) (above/below ring) B_Deshield Deshielding Zone (-) (in plane of ring) Molecule H2' and H6 protons are in the deshielding zones of the adjacent π-systems due to the molecule's twisted conformation. B_Deshield->Molecule influences H2' A_Bond C=C π-bond current A_Shield Shielding Zone (+) A_Deshield Deshielding Zone (-) A_Deshield->Molecule influences H6

Caption: Magnetic anisotropy effects contributing to proton deshielding.

Protons located in the plane of the benzene ring (the deshielding zone) experience an additive magnetic field and resonate at a lower field (higher δ value).[15] Conversely, protons positioned above or below the ring plane (the shielding zone) resonate at a higher field.[16] In the twisted conformation of 2-(cyclohex-1-en-1-yl)benzoic acid, the vinylic proton H2' is forced into the deshielding plane of the aromatic ring, while the aromatic proton H6 is in the deshielding zone of the alkene. This reciprocal deshielding effect is a key diagnostic feature for this class of compounds.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(cyclohex-1-en-1-yl)benzoic acid are rich with structural information. The chemical shifts are governed by a combination of inductive effects from the carboxylic acid group, the hybridization state of the carbon atoms, and dominant through-space magnetic anisotropic effects arising from the sterically enforced twisted conformation between the aromatic and cyclohexene rings. The predicted data and detailed interpretations provided in this guide serve as a robust framework for researchers to assign and understand the NMR spectrum of this molecule and its derivatives, facilitating accurate structural verification and further scientific investigation. Definitive assignment would be achieved through a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.

References

  • Cox, R. H. (1969). Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. John Wiley & Sons, Ltd.
  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts.
  • Monti, D., Orsini, F., & Severini Ricca, G. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters. Available at: [Link]

  • BenchChem. (2026). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Mao, J. D., & Schmidt-Rohr, K. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
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  • Unknown. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?.
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  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
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  • National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

  • American Chemical Society Publications. (2012). Antiaromaticity Proved by the Anisotropic Effect in 1H NMR Spectra. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid.
  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. PMC. Available at: [Link]

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Sources

Exploratory

thermodynamic stability and melting point of 2-(cyclohex-1-en-1-yl)benzoic acid

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(cyclohex-1-en-1-yl)benzoic acid Abstract This technical guide provides a comprehensive framework for the characterization of the . In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(cyclohex-1-en-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the . In the absence of extensive literature data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By synthesizing foundational principles of thermal analysis and physical chemistry with established protocols, this guide outlines the theoretical considerations and practical steps to determine these critical physicochemical properties. We will explore the expected molecular influences on thermal behavior by comparing the target molecule to its structural analogs, benzoic acid and biphenyl-2-carboxylic acid. Detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and melting point determination are provided to ensure a self-validating system of characterization.

Introduction: The Imperative of Thermal Characterization in Pharmaceutical Development

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are cornerstone parameters that dictate its viability and development pathway. These properties influence everything from purification and formulation to storage and ultimately, bioavailability and safety. 2-(cyclohex-1-en-1-yl)benzoic acid, a derivative of benzoic acid, presents a unique structural motif, combining a rigid aromatic ring with a non-planar, partially unsaturated cyclohexenyl group. This structure suggests a complex interplay of intermolecular forces that will define its solid-state behavior.

This guide is structured to provide both the theoretical underpinnings and the practical "how-to" for a comprehensive thermal analysis. We will first delve into the predictive analysis of the molecule's properties based on its structure, followed by detailed experimental protocols that ensure data integrity and reproducibility.

Theoretical Framework and Predictive Analysis

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules in a crystal lattice and the efficiency of their packing.[1][2] Thermodynamic stability refers to a substance's resistance to decomposition as a function of temperature.

Factors Influencing the Melting Point

The melting point of 2-(cyclohex-1-en-1-yl)benzoic acid will be dictated by several key structural features:

  • Intermolecular Forces: The primary intermolecular interactions for this molecule are hydrogen bonding between the carboxylic acid groups (forming dimers), van der Waals forces from the hydrocarbon portions, and potential dipole-dipole interactions. The ability to form strong hydrogen-bonded dimers, a hallmark of carboxylic acids, is expected to significantly elevate the melting point.[1]

  • Molecular Packing and Symmetry: The presence of the bulky, non-planar cyclohexenyl group ortho to the carboxylic acid will likely disrupt the crystal packing efficiency compared to the planar benzoic acid. This steric hindrance can lead to a lower melting point than a more symmetrical or planar analog.[2] Symmetrical molecules tend to pack more efficiently into a crystal lattice, requiring more energy to disrupt, thus resulting in a higher melting point.[3]

Predictive Comparison with Analogs

To form a hypothesis about the melting point of our target compound, we can compare it with known values of its structural relatives:

CompoundStructureMelting Point (°C)Key Structural Differences from Target
Benzoic AcidAromatic ring with a carboxyl group122.4Lacks the cyclohexenyl substituent, is planar.
Biphenyl-2-carboxylic acidTwo directly connected aromatic rings, one with a carboxyl group110-116[4][5]Features a second aromatic ring instead of a cyclohexenyl group, allowing for more pi-stacking but also steric twist.
2-(cyclohex-1-en-1-yl)benzoic acidTarget CompoundPredicted: 100-130 The cyclohexenyl group is bulky and non-planar, which may disrupt packing, but its larger size increases van der Waals forces.

Causality behind the Prediction: Benzoic acid's high melting point is due to its planarity and efficient hydrogen-bonded dimer formation. Biphenyl-2-carboxylic acid has a slightly lower melting point, likely because the ortho-phenyl group introduces steric hindrance that twists the rings out of planarity, disrupting optimal crystal packing despite increased molecular weight. For our target compound, the non-planar cyclohexenyl group will similarly disrupt packing. However, its larger size compared to a proton will increase van der Waals forces. Therefore, a melting point in a range that overlaps with and slightly extends below that of benzoic acid and biphenyl-2-carboxylic acid is a reasonable starting hypothesis.

Predicting Thermodynamic Stability

The primary decomposition pathway for many benzoic acid derivatives upon heating is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] The stability of the C-C bond connecting the cyclohexenyl ring to the benzoic acid moiety will also be a factor. We can predict that 2-(cyclohex-1-en-1-yl)benzoic acid will be thermally stable to a certain temperature, after which it will undergo decomposition.

Experimental Determination of Physicochemical Properties

A multi-technique approach is essential for a thorough and validated characterization. Here, we detail the protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Melting Point Determination: Capillary Method

This is a fundamental technique to determine the melting range of a crystalline solid.[6]

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will have a sharp melting range of 1-2°C.[7]

Logical Flow for Melting Point Determination

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat to T_exp - 20°C C->D E Slow Heat (1-2°C/min) D->E F Record T_onset E->F G Record T_completion F->G H Calculate Melting Range G->H

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise data on melting point, enthalpy of fusion, and other phase transitions.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen (flow rate ~50 mL/min).

  • Heating Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 250°C).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).[8]

Expected DSC Data for 2-(cyclohex-1-en-1-yl)benzoic acid:

ParameterPredicted Value RangeSignificance
Melting Point (Tm)100 - 130 °CTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)20 - 45 kJ/molEnergy required to melt the crystal lattice; indicates the strength of intermolecular forces.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the primary method for determining thermal stability and decomposition profiles.[9][10]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[1]

  • Heating Program: Heat the sample at a constant rate, typically 10°C/min, over a wide temperature range (e.g., 30°C to 600°C).

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

Integrated Thermal Analysis Workflow

ThermalAnalysis cluster_DSC Differential Scanning Calorimetry cluster_TGA Thermogravimetric Analysis cluster_MP Melting Point Apparatus DSC_Prep Prepare Sample (5-10mg in pan) DSC_Run Heat at 10°C/min under N2 DSC_Prep->DSC_Run DSC_Data Analyze Thermogram DSC_Run->DSC_Data DSC_Result Determine Melting Point (Tm) & ΔHfus DSC_Data->DSC_Result Report Comprehensive Thermal Profile DSC_Result->Report TGA_Prep Prepare Sample (5-10mg in pan) TGA_Run Heat at 10°C/min under N2 TGA_Prep->TGA_Run TGA_Data Analyze TGA/DTG Curves TGA_Run->TGA_Data TGA_Result Determine Decomposition Temp (Tonset) TGA_Data->TGA_Result TGA_Result->Report MP_Prep Prepare Capillary Sample MP_Run Slow Heat & Observe MP_Prep->MP_Run MP_Result Determine Melting Range MP_Run->MP_Result MP_Result->Report Start 2-(cyclohex-1-en-1-yl)benzoic acid Sample Start->DSC_Prep Start->TGA_Prep Start->MP_Prep

Caption: Integrated workflow for thermal characterization.

Expected TGA Data for 2-(cyclohex-1-en-1-yl)benzoic acid:

ParameterPredicted Value RangeSignificance
Onset of Decomposition (Tonset)180 - 280 °CThe temperature at which significant mass loss begins, indicating the limit of thermal stability.
Peak Decomposition Temp (Tpeak)230 - 330 °CThe temperature of the maximum rate of mass loss.
Total Mass Loss~20% (for decarboxylation)Corresponds to the loss of a specific molecular fragment (e.g., CO2).

Data Synthesis and Conclusion

The comprehensive thermal profile of 2-(cyclohex-1-en-1-yl)benzoic acid is established by integrating the data from these three techniques. The melting point from the capillary method should align with the onset of the melting endotherm in the DSC analysis. The TGA data will define the upper-temperature limit for the material's stability, which is critical for determining appropriate conditions for drying, milling, and formulation.

While predictive analysis based on structural analogs provides a strong starting point, only empirical determination through these validated protocols can provide the definitive data required for scientific research and drug development. This guide provides the necessary framework to confidently execute this characterization, ensuring the generation of reliable and accurate data for 2-(cyclohex-1-en-1-yl)benzoic acid.

References

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  • ResearchGate. (n.d.).
  • Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide.

Sources

Foundational

Mechanism of Formation and Synthetic Methodologies for 2-(Cyclohex-1-en-1-yl)benzoic Acid Intermediates

Executive Summary In modern medicinal chemistry, the rational design of spatially defined, rigid scaffolds is paramount for target selectivity. 2-(Cyclohex-1-en-1-yl)benzoic acid serves as a privileged ortho-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of spatially defined, rigid scaffolds is paramount for target selectivity. 2-(Cyclohex-1-en-1-yl)benzoic acid serves as a privileged ortho-substituted biaryl-like intermediate. Its unique three-dimensional architecture makes it an essential precursor for the synthesis of fused polycyclic systems (e.g., tetrahydrofluorenones), non-steroidal anti-inflammatory drugs (NSAIDs), and complex immunomodulatory agents[1].

As a Senior Application Scientist, I have evaluated numerous synthetic routes for assembling this motif. The primary challenge lies in achieving high chemoselectivity—specifically, forging a sterically hindered carbon-carbon (C-C) bond at the ortho position without the unprotected carboxylic acid moiety interfering with the organometallic reagents. This whitepaper details the mechanistic causality, self-validating protocols, and quantitative metrics of the two most robust methodologies for synthesizing this intermediate: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the Nucleophilic Addition-Dehydration Sequence .

Mechanistic Pathways for Core Formation

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient, scalable, and functional-group-tolerant approach to synthesize 2-(cyclohex-1-en-1-yl)benzoic acid is the Suzuki-Miyaura cross-coupling. This sp2-sp2 coupling merges a 2-halobenzoic acid with cyclohex-1-en-1-ylboronic acid (or its pinacol ester)[2].

Causality of Experimental Choices:

  • Substrate Selection: 2-iodobenzoic acid is often preferred over the bromo-derivative. The lower bond dissociation energy of the C-I bond facilitates rapid oxidative addition at lower temperatures, minimizing thermal degradation of the catalyst.

  • Base Selection ( K2​CO3​ ): The base serves a dual mechanistic purpose. First, it deprotonates the carboxylic acid to form a carboxylate salt, preventing the acidic proton from poisoning the Pd(0) catalyst. Second, it coordinates with the boronic acid to form a highly nucleophilic trialkylboronate complex, which is strictly required to drive the transmetalation step[3].

  • Solvent System (Dioxane/Water): A miscible aqueous-organic system is critical. Water dissolves the inorganic base and stabilizes the transition state of the boronate intermediate during transmetalation.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Halobenzoic Acid) Pd0->OxAdd TransMet Transmetalation (Cyclohexenylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Pathway B: Nucleophilic Addition and Acid-Catalyzed Dehydration

When organoboron reagents are cost-prohibitive or unavailable, a classical Grignard addition followed by dehydration is employed. Grignard compounds are formed by reaction with metallic magnesium or by exchange with i-propylmagnesium chloride[4].

Causality of Experimental Choices:

  • Protection Strategy: The highly acidic proton of benzoic acid will instantly quench any organomagnesium reagent. Therefore, the carboxylic acid must be masked (e.g., as an oxazoline or tert-butyl ester) prior to halogen-metal exchange.

  • Dehydration Driving Force: The intermediate tertiary alcohol undergoes an E1 dehydration under strongly acidic conditions. The reaction is thermodynamically driven by the formation of a highly substituted, conjugated alkene, yielding the stable cyclohex-1-enyl moiety.

GrignardWorkflow Step1 1. Carboxylic Acid Protection Step2 2. Halogen-Metal Exchange (Mg) Step1->Step2 Step3 3. Cyclohexanone Addition Step2->Step3 Step4 4. Acid-Catalyzed Dehydration Step3->Step4 Step5 5. Deprotection (Hydrolysis) Step4->Step5

Figure 2: Workflow for the Grignard addition and dehydration sequence.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to guarantee reaction fidelity before progressing to subsequent steps.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Preparation & Degassing: Dissolve 2-iodobenzoic acid (1.0 eq) and cyclohex-1-en-1-ylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Validation Check: The solution must be completely homogeneous. Degas via three freeze-pump-thaw cycles. Failure to remove oxygen will result in the immediate oxidation of Pd(0) to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq) under a strict argon atmosphere.

  • Reaction Execution: Heat the mixture to 80°C for 4–6 hours.

    • Validation Check: Monitor the reaction via HPLC. The system is self-validating when the peak corresponding to 2-iodobenzoic acid (<1% area) is entirely consumed. A physical color change from orange to dark brown (Pd black precipitation) often indicates the completion of the catalytic lifecycle.

  • Workup: Cool to room temperature and acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification is strictly required to protonate the potassium carboxylate back to the free benzoic acid, driving its partition into the organic layer during ethyl acetate extraction.

Protocol 2: Grignard Addition & Dehydration
  • Grignard Formation: Treat the oxazoline-protected 2-bromobenzene with i-PrMgCl in THF at 0°C[4].

    • Causality:i-PrMgCl facilitates a rapid, low-temperature halogen-metal exchange without initiating a nucleophilic attack on the protecting group.

  • Addition: Add cyclohexanone dropwise to the reaction mixture.

    • Validation Check: An observable exotherm confirms nucleophilic addition. Quench a 0.1 mL aliquot with water and analyze via GC-MS to confirm the mass of the intermediate tertiary alcohol.

  • Dehydration & Deprotection: Reflux the isolated intermediate in a 3M HCl/THF solution for 12 hours.

    • Causality: The strong aqueous acid performs a dual function: it catalyzes the E1 dehydration of the tertiary alcohol to form the cyclohexene ring and simultaneously hydrolyzes the oxazoline protecting group back to the free carboxylic acid.

Quantitative Data Presentation

The selection of a synthetic route depends heavily on project constraints (e.g., budget, scale, and step-economy). The table below summarizes the quantitative metrics and operational parameters of both methodologies.

ParameterPathway A: Suzuki-Miyaura CouplingPathway B: Grignard & Dehydration
Overall Yield 75% – 85%50% – 65%
Step Count 1 Step (Direct Coupling)3 – 4 Steps (Protect/Add/Dehydrate)
Key Reagents Pd(dppf)Cl2​ , K2​CO3​ , Boronic Acidi-PrMgCl, Cyclohexanone, Strong Acid
Primary Challenge High cost of Pd catalyst and boronic esterFunctional group tolerance, cryogenic temps
Scalability High (Standard Process Chemistry)Moderate (Exothermic Grignard formation)
Chemoselectivity ExcellentPoor (Requires protecting groups)

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Exploratory

Photophysical Profiling and UV-Vis Spectroscopy of 2-(Cyclohex-1-en-1-yl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary The photophysical characterization of complex organic molecules requires a deep understanding of how structural conformation dictates electronic transitions. 2-(Cyclohex-1-en-1-yl)benzoic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photophysical characterization of complex organic molecules requires a deep understanding of how structural conformation dictates electronic transitions. 2-(Cyclohex-1-en-1-yl)benzoic acid presents a fascinating case study in UV-Vis spectroscopy. Structurally, it is an ortho-substituted benzoic acid where the substituent is a cyclohexene ring conjugated to the aromatic system.

This whitepaper provides an in-depth analysis of the UV-Vis absorption spectrum of 2-(cyclohex-1-en-1-yl)benzoic acid, detailing the underlying quantum mechanical transitions, the profound impact of steric hindrance on its chromophores, and a highly validated experimental protocol for acquiring artifact-free spectral data.

Structural Analysis & Chromophore Identification

To predict and interpret the UV-Vis spectrum of 2-(cyclohex-1-en-1-yl)benzoic acid, we must deconstruct the molecule into its fundamental chromophoric units and analyze their interplay.

The Benzoic Acid Moiety

Unsubstituted benzoic acid and its derivatives typically exhibit three characteristic absorption bands in the UV region[1]:

  • A-band (~190 nm, 6.5 eV): Corresponding to the allowed π→π∗ transition of the aromatic ring.

  • B-band (~230 nm, 5.5 eV): A strong, sharp peak associated with intramolecular charge transfer between the benzene ring and the carbonyl group.

  • C-band (~280 nm, 4.5 eV): A weak, broad band corresponding to the symmetry-forbidden n→π∗ transition of the carbonyl oxygen and the secondary π→π∗ transition of the benzene ring.

The Conjugated Styrene-Like System

The attachment of the cyclohex-1-en-1-yl group creates a conjugated system analogous to 1-phenylcyclohexene or styrene[2]. In a perfectly planar styrene molecule, the extended π -conjugation lowers the HOMO-LUMO gap, resulting in an intense K-band absorption around 248 nm.

The Causality of Steric Hindrance (The Ortho Effect)

The most critical factor defining the UV-Vis spectrum of 2-(cyclohex-1-en-1-yl)benzoic acid is steric hindrance of resonance [3]. The bulky carboxyl group (-COOH) at the ortho position physically clashes with the adjacent cyclohexene ring.

  • Loss of Coplanarity: To minimize steric strain, the molecule twists, forcing the cyclohexene double bond and the benzene ring out of coplanarity (often by angles exceeding 45°).

  • Hypsochromic and Hypochromic Shifts: Because electronic conjugation requires parallel alignment of p-orbitals, this structural distortion significantly reduces orbital overlap. Consequently, the primary absorption band undergoes a hypsochromic shift (blue shift to shorter wavelengths) and a hypochromic effect (decrease in molar absorptivity, ϵ ) compared to planar analogs[3]. The expected strong styrene-like K-band at ~248 nm is blue-shifted and merges with the benzoic acid B-band around 235–240 nm.

ElectronicTransitions S0 Ground State (S0) Sterically Twisted Conformation S1_pi Excited State (S1) π → π* Transition (~235 nm) Hypsochromic Shift due to twist S0->S1_pi UV Photon (High Energy) S1_n Excited State (S1) n → π* Transition (~280 nm) Weak C-Band S0->S1_n UV Photon (Lower Energy) Steric Steric Hindrance (Ortho-COOH vs. Cyclohexenyl) Steric->S0 Forces Out-of-Plane Geometry

Caption: Electronic transitions and the impact of steric hindrance on the ground state geometry.

Quantitative Spectral Predictions

Based on the synthesis of the chromophoric behavior and steric effects, the quantitative UV-Vis absorption parameters for 2-(cyclohex-1-en-1-yl)benzoic acid in a polar solvent (e.g., Ethanol) are summarized below.

Table 1: Expected UV-Vis Absorption Maxima ( λmax​ ) and Molar Absorptivity ( ϵ )
Band DesignationTransition TypeExpected λmax​ (nm)Expected ϵ ( L⋅mol−1⋅cm−1 )Mechanistic Rationale
A-Band π→π∗ (Aromatic)195 - 205> 20,000Core aromatic transition; highly allowed but often obscured by solvent cutoff.
B-Band / K-Band π→π∗ (Conjugated)235 - 240~ 8,000 - 12,000Merged benzoic/styrene band. Intensity is reduced (hypochromic) due to ortho-steric twist.
C-Band n→π∗ (Carbonyl)275 - 285< 1,500Symmetry-forbidden transition of the -COOH group; appears as a broad shoulder.

Note: Adjusting the pH to > 5.0 will deprotonate the carboxylic acid to a benzoate anion, which typically induces a slight blue shift (0.05 - 0.2 eV) in the low-lying C-band excitations due to changes in the ground-state dipole moment[1].

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure scientific integrity and reproducibility, the UV-Vis spectrum must be acquired using a self-validating workflow. The following protocol minimizes common artifacts such as inner-filter effects, solvent cutoff interference, and molecular aggregation.

Reagents and Equipment
  • Analyte: 2-(cyclohex-1-en-1-yl)benzoic acid (Purity > 99%).

  • Solvent: Spectroscopic-grade Ethanol (UV cutoff < 210 nm). Why Ethanol? It solubilizes the hydrophobic cyclohexenyl ring while stabilizing the polar carboxyl group via hydrogen bonding.

  • Cuvettes: Matched pair of Far-UV Quartz cuvettes (10 mm path length). Glass cuvettes absorb strongly below 320 nm and must be avoided.

  • Instrument: Double-beam UV-Vis spectrophotometer with a photomultiplier tube (PMT) detector.

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Accurately weigh 2.02 mg of the analyte (MW 202.25 g/mol ).

    • Dissolve in 10.0 mL of spectroscopic-grade ethanol in a volumetric flask to yield a 1.0×10−3 M stock solution.

    • Causality: Gravimetric preparation ensures precise molarity, which is strictly required for calculating the molar extinction coefficient ( ϵ ) via the Beer-Lambert law ( A=ϵ⋅c⋅l ).

  • Working Solution Dilution:

    • Perform serial dilutions to create working solutions of 1.0×10−4 M (for resolving the weak C-band) and 1.0×10−5 M (for resolving the intense B-band without detector saturation).

  • Instrument Calibration & Blanking:

    • Turn on the Deuterium ( D2​ ) lamp and allow 30 minutes for thermal stabilization.

    • Verify wavelength accuracy using a Holmium oxide standard filter (peaks should align at 279.3 nm and 287.1 nm).

    • Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade ethanol. Run a baseline correction from 200 nm to 400 nm.

  • Spectral Acquisition:

    • Replace the solvent in the sample cuvette with the 1.0×10−5 M working solution.

    • Scan the sample from 400 nm down to 200 nm at a scan rate of 1 nm/s with a slit width of 1.0 nm.

    • Repeat the scan using the 1.0×10−4 M solution to accurately capture the low-intensity C-band (~280 nm).

  • Data Processing:

    • Extract the absorbance ( A ) values at the λmax​ peaks.

    • Calculate ϵ using ϵ=A/(c⋅l) , where l=1 cm.

ExperimentalWorkflow Prep 1. Sample Prep Gravimetric Dilution (10^-5 M & 10^-4 M) Calib 2. Calibration Holmium Oxide Check & Thermal Stabilization Prep->Calib Blank 3. Baseline Matched Quartz Cuvettes (Spec-Grade EtOH) Calib->Blank Measure 4. Acquisition Scan 400 → 200 nm (1 nm/s, 1nm slit) Blank->Measure Analyze 5. Processing Beer-Lambert Law Calculate ε Measure->Analyze

Caption: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Conclusion

The UV-Vis spectrum of 2-(cyclohex-1-en-1-yl)benzoic acid is a prime example of how 3D molecular geometry dictates 2D spectroscopic output. While the molecule possesses the components of a highly conjugated styrene derivative, the ortho-carboxyl group induces severe steric hindrance. This forces a non-planar conformation that disrupts π -orbital overlap, ultimately resulting in a characteristic hypsochromic shift and reduced absorption intensity in its primary UV bands.

References

  • Kamath, B. V., et al. "Ultraviolet absorption spectra: Some substituted benzoic acids." Scilit / ResearchGate. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Cyclohexene, 1-phenyl- - the NIST WebBook." NIST Standard Reference Data Program. Available at:[Link]

  • BS Publications. "UV-Visible Spectroscopy: Effect of Steric Hindrance." BS Publications Analytical Chemistry. Available at:[Link]

  • Wu, G., et al. "Palladium-Catalyzed Annulation of Internal Alkynes by Arene-Containing Vinylic Iodides and Triflates." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-(Cyclohex-1-en-1-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary & Synthetic Challenges The synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and cyclohex-1-en-1-ylboronic acid presents a unique set of challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenges

The synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and cyclohex-1-en-1-ylboronic acid presents a unique set of challenges. Unprotected 2-halobenzoic acids are notoriously difficult substrates for palladium-catalyzed cross-couplings[1].

As an Application Scientist, it is critical to understand that standard coupling conditions (e.g., Pd(PPh3​)4​ with Na2​CO3​ ) often result in poor yields, high amounts of unreacted starting material, and significant byproduct formation. This protocol utilizes a highly active Pd2​dba3​ /SPhos catalytic system combined with an optimized acid-base extraction workflow to deliver high-purity product without the need for column chromatography.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To design a self-validating and robust protocol, we must address the specific physicochemical barriers of this reaction:

  • Steric Hindrance & Electronic Deactivation: The ortho-carboxylic acid group creates significant steric bulk. Furthermore, under the basic conditions required for the Suzuki reaction, the acid is deprotonated to form a carboxylate anion. This electron-rich moiety deactivates the aryl bromide via inductive effects, severely impeding the critical oxidative addition step of the palladium catalyst[1].

  • Ligand Selection (SPhos): To overcome inefficient oxidative addition, an electron-rich, sterically demanding Buchwald dialkylbiarylphosphine ligand like SPhos is required. SPhos stabilizes the active Pd(0) species, accelerates oxidative addition into the deactivated C-Br bond, and its steric bulk drives the final reductive elimination step[1].

  • Base Stoichiometry: A minimum of 3.0 equivalents of base ( K3​PO4​ ) is mandatory. One equivalent is immediately consumed to neutralize the carboxylic acid, while the remaining two equivalents are required to activate the boronic acid (forming the reactive boronate complex) and neutralize the HBr byproduct generated during the catalytic cycle[1].

  • Solvent System: A biphasic or miscible mixture of 1,4-Dioxane and Water (10:1 v/v) is ideal. Water is essential to solubilize the inorganic base and the highly polar potassium 2-bromobenzoate salt, while dioxane keeps the organic reactants and catalyst in solution[2].

Mechanism Pd Active Catalyst [Pd(0)L2] OA Oxidative Addition (Rate-limiting due to ortho-COO-) Pd->OA 2-Bromobenzoate TM Transmetalation (Facilitated by K3PO4) OA->TM Cyclohexenylboronic acid RE Reductive Elimination (Driven by SPhos bulk) TM->RE RE->Pd Catalyst Regeneration Prod Target Molecule (Salt Form) RE->Prod Product Release

Caption: Mechanistic pathway of the Suzuki-Miyaura coupling highlighting steric bottlenecks.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromobenzoic acid 201.021.02.01 gElectrophile
Cyclohex-1-en-1-ylboronic acid 125.961.51.89 gNucleophile
Pd2​(dba)3​ 915.720.02 (2 mol%)183 mgPre-catalyst[1]
SPhos 410.530.04 (4 mol%)164 mgLigand[1]
K3​PO4​ (anhydrous) 212.273.06.37 gBase[1]
1,4-Dioxane 88.11-40 mLOrganic Solvent
Deionized Water 18.02-4 mLAqueous Co-solvent

(Note: Cyclohex-1-en-1-ylboronic acid pinacol ester can be substituted at 1.5 eq if the free boronic acid is unavailable or degraded).

Step-by-Step Experimental Protocol

Phase 1: Preparation & Degassing
  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (2.01 g, 10 mmol), cyclohex-1-en-1-ylboronic acid (1.89 g, 15 mmol), and anhydrous K3​PO4​ (6.37 g, 30 mmol)[1].

  • Add the catalyst Pd2​(dba)3​ (183 mg, 0.2 mmol) and the SPhos ligand (164 mg, 0.4 mmol)[1].

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Crucial: Oxygen must be excluded to prevent the oxidation of the electron-rich SPhos ligand.

  • In a separate flask, prepare a mixture of 1,4-Dioxane (40 mL) and DI Water (4 mL). Sparge the solvent mixture with Argon for 30 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via a gastight syringe[1].

Phase 2: Reaction Execution
  • Place the Schlenk flask in a pre-heated oil bath set to 90 °C .

  • Stir vigorously (800+ rpm) for 16 hours . The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic catalyst phases.

  • Monitor the reaction progress via LC-MS or TLC (eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid).

Phase 3: Acid-Base Isolation Strategy

This workflow exploits the carboxylic acid moiety to separate the product from organic impurities (ligand, dba, homocoupled boronic acid) without chromatography. 9. Cool the reaction mixture to room temperature. Dilute with 50 mL of DI water and 50 mL of Ethyl Acetate (EtOAc)[1]. 10. Transfer to a separatory funnel and shake vigorously. The target product (as the potassium salt) will partition into the aqueous layer . 11. Separate the layers. Wash the aqueous layer with an additional 2 x 30 mL of EtOAc to remove all organic impurities. Discard the organic layers. 12. Transfer the basic aqueous layer to an Erlenmeyer flask. Place in an ice bath and slowly add 2M HCl dropwise while stirring until the pH reaches ~2.0 to 3.0 [1]. The target 2-(cyclohex-1-en-1-yl)benzoic acid will precipitate as a white/off-white solid. 13. Extract the acidified aqueous mixture with EtOAc (3 x 40 mL). 14. Combine the new organic extracts, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Workflow S1 1. Reagent Assembly Degas Dioxane/H2O, Add Pd/Ligand S2 2. Cross-Coupling 90°C for 16h under Argon S1->S2 S3 3. Organic Wash (Basic) Extract impurities with EtOAc S2->S3 S4 4. Aqueous Acidification Adjust to pH 2 with 2M HCl S3->S4 S5 5. Final Extraction Extract product with EtOAc, Dry, Concentrate S4->S5

Caption: Step-by-step experimental workflow emphasizing the acid-base extraction isolation strategy.

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Protodehalogenation (Formation of benzoic acid byproduct)The catalytic cycle is interrupted after oxidative addition but before transmetalation. Often caused by protic solvents or hydride impurities acting as reducing agents[1].Ensure strict anhydrous/degassed handling of the pre-catalyst. Increase the equivalents of the boronic acid to 2.0 to drive transmetalation[1].
Incomplete Conversion (Unreacted 2-bromobenzoic acid)Steric hindrance preventing oxidative addition, or catalyst deactivation via oxygen exposure[1].Verify Argon sparging. If persistent, increase Pd2​(dba)3​ to 3 mol% and SPhos to 6 mol%. Ensure vigorous stirring[1].
High levels of Homocoupling (Bicyclohexenyl formation)Excess oxygen in the system promotes oxidative homocoupling of the boronic acid.Strictly degas solvents via freeze-pump-thaw or prolonged sparging. Ensure the Schlenk flask is completely sealed.
Product Contaminated with Ligand Incomplete phase separation during the initial basic organic wash.Ensure the pH of the aqueous layer is >10 during the first EtOAc extraction to keep the product fully ionized as the carboxylate salt.

References

  • BenchChem.Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Support.
  • National Institutes of Health (PMC).Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Application

Application Note: Scalable Laboratory Synthesis of 2-(Cyclohex-1-en-1-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction & Scientific Rationale 2-(Cyclohex-1-en-1-yl)benzoic acid is a highly valuable synthetic intermediate utilized in the development of complex polycyclic frameworks and active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-(Cyclohex-1-en-1-yl)benzoic acid is a highly valuable synthetic intermediate utilized in the development of complex polycyclic frameworks and active pharmaceutical ingredients (APIs), including vasopressin V2 receptor antagonists. For researchers and drug development professionals, synthesizing this compound efficiently requires overcoming the inherent steric hindrance and coordinating nature of the ortho-carboxylate group on the electrophile.

This application note details a robust, field-proven protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and cyclohex-1-en-1-ylboronic acid.

Mechanistic Causality and Catalyst Selection

The Suzuki-Miyaura coupling is selected over Grignard-based routes to avoid harsh nucleophilic additions that could compromise functional group tolerance or lead to unwanted reactions at the carboxylate center[1]. However, coupling ortho-halobenzoic acids presents unique mechanistic challenges:

  • Steric Hindrance: The bulky carboxylate group impedes the oxidative addition of Palladium, often leading to sluggish reaction kinetics[2].

  • Protodehalogenation: The carboxylate can coordinate to the Palladium center, stalling the catalytic cycle and promoting hydrodehalogenation, which yields benzoic acid as an unwanted byproduct[2].

  • Boronic Acid Activation: The reaction requires an aqueous-organic solvent mixture to dissolve the inorganic base, which is strictly necessary to form the reactive boronate ate-complex[3].

To counteract these issues, we employ Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle, which forces the metal center into a geometry that dramatically accelerates the sterically demanding reductive elimination step. Furthermore, 3.0 equivalents of potassium carbonate (K₂CO₃) are utilized: one equivalent is immediately consumed to deprotonate the carboxylic acid, while the remaining two equivalents drive the transmetalation cycle by activating the boronic acid[3].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(2-carboxyphenyl)(Br)] Pd0->OxAdd + 2-Bromobenzoic Acid (Oxidative Addition) TransMet Transmetalation Complex [Pd(II)(2-carboxyphenyl)(cyclohexenyl)] OxAdd->TransMet + Cyclohex-1-en-1-ylboronic Acid + Base (Transmetalation) Product 2-(Cyclohex-1-en-1-yl)benzoic acid Product Release TransMet->Product (Reductive Elimination) Product->Pd0 Regeneration of Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for 2-bromobenzoic acid.

Quantitative Data & Reaction Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis. 1,4-Dioxane is chosen over THF because its higher boiling point allows for a higher reaction temperature (90 °C), which is necessary to overcome the activation energy barrier of the sterically hindered oxidative addition.

Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Bromobenzoic acid 201.021.02.01 gElectrophile
Cyclohex-1-en-1-ylboronic acid 125.961.31.64 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03 (3 mol%)245 mgCatalyst
K₂CO₃ 138.213.04.15 gBase
1,4-Dioxane 88.11N/A40 mLPrimary Solvent
Deionized Water 18.02N/A10 mLCo-solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Degassing

Expert Insight: Oxygen not only oxidizes the Pd(0) catalyst to an inactive Pd(II) species but also promotes the homocoupling of the cyclohexenylboronic acid. Strict anaerobic conditions are mandatory.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-bromobenzoic acid (2.01 g, 10 mmol), cyclohex-1-en-1-ylboronic acid (1.64 g, 13 mmol), and K₂CO₃ (4.15 g, 30 mmol) to the flask.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the mixture.

  • Sparge the heterogeneous mixture with Argon gas for 15 minutes by submerging a long needle directly into the solvent while stirring gently.

  • Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (245 mg, 0.3 mmol).

Phase 2: Catalytic Coupling
  • Submerge the flask in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800-1000 rpm) for 12 to 16 hours. The mixture will transition from a reddish suspension to a dark, nearly black mixture as Pd black eventually forms toward the end of the reaction.

  • Monitor the reaction via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). Ensure complete consumption of 2-bromobenzoic acid.

Phase 3: The Self-Validating Purification Workflow (Acid-Base Extraction)

Trustworthiness Principle: This protocol utilizes the intrinsic chemical properties of the target molecule to create a self-validating purification system. Because the product is a carboxylic acid, it can be partitioned into an aqueous phase as a sodium salt, allowing all neutral organic impurities (ligands, homocoupled byproducts) to be washed away before precipitating the pure product.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the 1,4-dioxane.

  • Dilute the remaining aqueous residue with 1M NaOH (30 mL) and deionized water (20 mL). Stir for 10 minutes to ensure the product is fully solubilized as the sodium salt.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Discard the organic layers , as they contain the dppf ligand, unreacted boronic acid, and any homocoupled 1,1'-bi(cyclohex-1-en-1-yl) byproducts.

  • Transfer the aqueous layer to an Erlenmeyer flask. Place the flask in an ice bath and stir.

  • Slowly add 6M HCl dropwise until the pH reaches 2.0. A thick white-to-off-white precipitate of 2-(cyclohex-1-en-1-yl)benzoic acid will form immediately.

  • Filter the precipitate via vacuum filtration using a Büchner funnel, wash the filter cake with ice-cold water (2 × 15 mL), and dry under high vacuum at 45 °C overnight.

Workup Crude Crude Reaction Mixture BasicExt Basic Extraction (1M NaOH) Crude->BasicExt Solubilize as Na-salt OrgWash EtOAc Wash (Discard Organics) BasicExt->OrgWash Removes neutral impurities Acidify Acidification (HCl to pH 2) BasicExt->Acidify Retain Aqueous layer PureProd Vacuum Filtration (Pure Target Acid) Acidify->PureProd Precipitates target acid

Caption: Self-validating acid-base extraction workflow isolating the target carboxylic acid.

Troubleshooting & Optimization Insights

Table 2: Common Deviations and Corrective Actions

Observation / IssueRoot CauseCorrective Action
Significant Benzoic Acid Byproduct Protodehalogenation due to interrupted catalytic cycle or protic solvent interference[2].Ensure strict degassing. Verify that the 1,4-dioxane is peroxide-free. Increase catalyst loading to 5 mol%.
Incomplete Conversion of Starting Material Steric hindrance preventing oxidative addition, or base exhaustion[2].Increase reaction temperature to 100 °C. Verify that exactly 3.0+ equivalents of K₂CO₃ were added.
Oily Precipitate upon Acidification Entrapment of residual organic solvents or incomplete removal of neutral impurities during EtOAc wash.Re-dissolve the oil in 1M NaOH, perform an additional EtOAc wash, and re-acidify slowly with vigorous stirring.

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Semantic Scholar[Link]

  • Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki−Miyaura Coupling Palladium(II) Catalysts ACS Publications (Organometallics)[Link]

Sources

Method

Advanced Functionalization of 2-(Cyclohex-1-en-1-yl)benzoic Acid for Materials Science: From MOF Defect Engineering to Click-Ready Polymers

Target Audience: Materials scientists, polymer chemists, and drug development professionals. Executive Summary & Mechanistic Rationale 2-(Cyclohex-1-en-1-yl)benzoic acid (CHBA) is a highly versatile, bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials scientists, polymer chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

2-(Cyclohex-1-en-1-yl)benzoic acid (CHBA) is a highly versatile, bifunctional building block that bridges structural materials science with dynamic covalent chemistry. It features two orthogonal reactive sites: a coordinating carboxylic acid and a reactive cyclic olefin.

Workflow A 2-(Cyclohex-1-en-1-yl) benzoic acid B Zr-MOF Synthesis (Defect Modulator) A->B Coordination C Polymer Backbone (Esterification) A->C Covalent D UiO-66-CHE (Reactive Pores) B->D E Click-Ready Polymer C->E F Thiol-Ene PSM (UV, DMPA) D->F E->F G Functionalized MOF (e.g., Hydrophobic) F->G H Grafted Polymer (e.g., PEGylated) F->H

Dual-pathway materials science workflow for 2-(cyclohex-1-en-1-yl)benzoic acid.

Application 1: Defect Engineering in Zr-MOFs

In the synthesis of Zr-based MOFs (e.g., UiO-66), monocarboxylic acids are employed as modulators to control crystal growth and induce missing-linker defects. These defects increase the mesoporosity of the framework, which is crucial for mass transport in catalytic applications and large-molecule API loading in drug development[2].

By utilizing CHBA as a modulator, researchers can simultaneously induce structural defects and line the resulting mesopores with reactive cyclohexenyl groups. This dual-action approach bypasses the need for complex, pre-functionalized dicarboxylic linkers that often fail to crystallize due to steric hindrance.

Quantitative Impact of Modulator Selection

Table 1: Modulator Effects on UiO-66 Architecture

Modulator TypeModulator:Linker RatioBET Surface Area (m²/g)Defect Density (%)Post-Synthetic Modifiability
None (Control)0:1~1100< 2%None
Acetic Acid5:1~1400~ 8%None
Benzoic Acid5:1~1350~ 10%None
CHBA 5:1 ~1550 ~ 15% High (Thiol-Ene Clickable)
Protocol 1: Synthesis of CHBA-Modulated UiO-66 (UiO-66-CHE)
  • Objective: To synthesize a Zr-based MOF with engineered missing-linker defects lined with reactive cyclohexenyl groups.

  • Reagents: Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), Terephthalic acid (H₂BDC), CHBA, N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.5 mmol ZrOCl₂·8H₂O and 2.5 mmol CHBA (5 eq. modulator) in 15 mL DMF.

    • Causality: The high modulator-to-linker ratio ensures competitive coordination, intentionally stunting crystal growth to generate mesoporous defects.

  • Linker Addition: Add 0.5 mmol H₂BDC to the solution and sonicate until fully dissolved.

  • Solvothermal Synthesis: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 24 hours.

    • Causality: 120 °C provides sufficient thermal energy for reversible Zr-carboxylate bond formation (error-checking for high crystallinity) while remaining safely below the thermal degradation threshold of the cyclohexenyl double bond.

  • Self-Validating Isolation: Centrifuge to collect the precipitate. Wash sequentially with DMF (3 × 10 mL) and absolute ethanol (3 × 10 mL), soaking for 12 hours in each solvent.

    • Validation: DMF removes unreacted H₂BDC; ethanol exchanges the high-boiling DMF. To validate the removal of free, uncoordinated CHBA, perform FTIR on the final wash solvent until the free carboxylic C=O stretch at ~1680 cm⁻¹ is completely absent.

  • Activation: Dry the powder under vacuum at 80 °C for 12 hours.

Application 2: Post-Synthetic Modification (PSM) via Thiol-Ene Chemistry

The embedded cyclohexenyl groups serve as anchoring points for covalent 3[3]. The radical-mediated thiol-ene coupling (TEC) reaction is highly efficient, oxygen-tolerant, and perfectly orthogonal to the Zr-carboxylate coordination bonds.

Unlike terminal alkenes, which can undergo competitive homopolymerization, the internal, sterically hindered nature of the cyclohexenyl double bond ensures a strict 1:1 stoichiometric addition of the thiyl radical. This prevents pore-clogging polymerizations within the MOF channels[4].

Mechanism A Photoinitiator (DMPA) + UV (365 nm) B Thiyl Radical Generation (RS•) A->B C Radical Addition to Cyclohexenyl C=C B->C D Carbon-Centered Radical Intermediate C->D E Chain Transfer (H-abstraction from R-SH) D->E F Thioether Product + Regenerated RS• E->F F->B Propagation

Radical-mediated thiol-ene click mechanism on the cyclohexenyl moiety.

Quantitative Thiol-Ene Conversion Kinetics

Table 2: Thiol-Ene PSM Conversion Efficiency on CHBA-Scaffolds

Thiol ReagentFunctional Property ImpartedUV Exposure Time (min)Conversion Rate (%)*
1-OctanethiolHydrophobicity30> 95%
1H,1H,2H,2H-PerfluorodecanethiolSuperhydrophobic / Oleophobic60~ 85%
Poly(ethylene glycol) thiol (PEG-SH)Biocompatibility / Antifouling120~ 70%
2-MercaptoethanolHydrogen Bonding / Polarity30> 90%

*Conversion rates determined via ¹H-NMR integration of acid-digested MOF samples.

Protocol 2: Orthogonal Thiol-Ene PSM of UiO-66-CHE
  • Objective: To covalently attach functional thiols to the pore-lining cyclohexenyl groups without degrading the MOF lattice.

  • Reagents: UiO-66-CHE, Functional Thiol (e.g., 1-Octanethiol), 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • MOF Dispersion: Disperse 50 mg of activated UiO-66-CHE in 5 mL of anhydrous THF. Sonicate for 10 minutes to ensure maximum pore accessibility.

  • Reagent Introduction: Add 0.5 mmol of the functional thiol and 0.05 mmol DMPA (10 mol% relative to thiol).

    • Causality: THF is selected because it swells the MOF slightly and dissolves both the thiol and the photoinitiator without absorbing the 365 nm UV light required for initiation.

  • Photochemical Click Reaction: Purge the glass vial with N₂ for 5 minutes. Irradiate the stirring suspension with a 365 nm UV LED (10 mW/cm²) for 60 minutes.

    • Causality: N₂ purging prevents ambient oxygen from quenching the thiyl radicals. The 365 nm wavelength specifically cleaves DMPA without exciting the Zr-oxo clusters, preserving the structural integrity of the framework.

  • Self-Validating Purification: Centrifuge and wash the modified MOF with THF (3 × 10 mL) to remove unreacted thiol and DMPA byproducts.

    • Validation: Analyze the dried powder via FTIR. Successful PSM is validated by the disappearance of the cyclohexenyl C=C stretch at ~1650 cm⁻¹ and the emergence of C-S stretches at ~700 cm⁻¹.

Application 3: Polymer Grafting (Brief Overview)

Beyond MOFs, CHBA can be utilized in polymer science. By esterifying the carboxylic acid group of CHBA onto hydroxyl-rich polymer backbones (such as Polyvinyl Alcohol or cellulosic derivatives), researchers can create "click-ready" elastomers. The pendant cyclohexenyl groups can then be crosslinked using dithiol crosslinkers under UV light, allowing for the rapid, on-demand curing of photoresists or the fabrication of4[4].

References

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - National Institutes of Health (NIH) / Chemical Reviews.
  • Thiol-Functionalized Pores via Post-Synthesis Modification in a Metal–Organic Framework with Selective Removal of Hg(II)
  • Cycloalkenyl-Functionalized Polymers and Block Copolymers: Syntheses via Selective RAFT Polymerizations and Demonstration of Their Vers
  • Thiol–ene coupling kinetics of d-limonene: a versatile 'non-click' free-radical reaction involving a n

Sources

Application

Application Note: Advanced Esterification Strategies for 2-(Cyclohex-1-en-1-yl)benzoic Acid Derivatives

Mechanistic Rationale: The Ortho-Steric Shielding Effect The synthesis of esters from 2-(cyclohex-1-en-1-yl)benzoic acid derivatives presents a classic thermodynamic and kinetic challenge in organic synthesis. The bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Ortho-Steric Shielding Effect

The synthesis of esters from 2-(cyclohex-1-en-1-yl)benzoic acid derivatives presents a classic thermodynamic and kinetic challenge in organic synthesis. The bulky cyclohexenyl moiety at the ortho position forces the molecule into a conformation where the cyclohexenyl ring twists out of the plane of the benzene ring to minimize steric clash with the carboxyl group. This out-of-plane conformation effectively creates a steric shield across the faces of the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for incoming nucleophiles.

Consequently, traditional acid-catalyzed Fischer-Speier esterification usually fails, resulting in unreacted starting material or substrate decomposition under harsh reflux conditions[1]. To achieve high-yielding esterification, Application Scientists must employ activation strategies that either generate a highly polarized, extended electrophilic intermediate (Yamaguchi, Steglich) or bypass the blocked acyl carbon entirely via an SN2 mechanism.

Quantitative Method Comparison

The selection of the esterification protocol depends heavily on the nature of the target alcohol and the scale of the reaction. Table 1 summarizes the performance metrics of the three most reliable methods for this hindered substrate.

Table 1: Comparative Analysis of Esterification Methods for Hindered Benzoic Acids

MethodActivation ReagentsOptimal Substrate ScopeTypical YieldReaction TimePrimary Byproduct
Yamaguchi TCBC, Et3N, DMAPComplex / Secondary Alcohols75–95%2–12 h2,4,6-Trichlorobenzoic acid
Modified Steglich EDC·HCl, DMAPPrimary / Secondary Alcohols70–90%12–24 hWater-soluble urea
SN2 Alkylation K2CO3, Alkyl HalidePrimary Alkyl / Benzyl Esters85–99%4–8 hPotassium halide salts

Protocol I: Yamaguchi Esterification

The Yamaguchi esterification is the premier method for coupling sterically hindered aromatic acids with complex or secondary alcohols[2]. The causality behind its success lies in the use of 2,4,6-trichlorobenzoyl chloride (TCBC). The resulting mixed anhydride is extremely hindered on the trichlorophenyl side. When 4-dimethylaminopyridine (DMAP) is introduced, it regioselectively attacks the less hindered benzoic acid carbonyl, forming a highly electrophilic acyl-pyridinium intermediate that rapidly reacts with the alcohol[3].

Yamaguchi A Hindered Acid (Substrate) C Mixed Anhydride Intermediate A->C Addition B TCBC + Et3N (Activation) B->C Activation E Acyl-DMAP Intermediate C->E Regioselective Attack D DMAP (Catalyst) D->E Acyl Transfer G Target Ester Product E->G Nucleophilic Displacement F Alcohol (R-OH) F->G Addition

Mechanistic pathway of the Yamaguchi esterification for hindered acids.

Step-by-Step Methodology
  • Step 1: Mixed Anhydride Formation. In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 2-(cyclohex-1-en-1-yl)benzoic acid (1.0 eq) in anhydrous THF or Toluene (0.2 M). Add triethylamine (Et3N, 1.5 eq) and stir for 5 minutes at room temperature.

  • Step 2: TCBC Addition. Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq). A white precipitate of Et3N·HCl will form immediately, validating the activation step. Stir for 1–2 hours.

  • Step 3: Intermediate Validation. Self-Validation Check: Quench a 10 µL aliquot in methanol and check via TLC. The formation of the methyl ester confirms the mixed anhydride is fully formed.

  • Step 4: Alcohol and DMAP Addition. Dilute the desired alcohol (1.2 eq) and DMAP (1.5 eq) in a minimum volume of anhydrous solvent and add to the reaction mixture.

  • Step 5: Work-up. Once complete (monitored by TLC), dilute with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove DMAP and Et3N), and brine. Dry over anhydrous Na2SO4 and concentrate.

Protocol II: Modified Steglich Esterification

The standard Steglich esterification uses DCC, but for hindered substrates, the slow reaction rate often leads to an undesired O-to-N acyl migration, forming an unreactive N-acylurea byproduct[4][5]. To prevent this, our modified protocol utilizes EDC·HCl (facilitating easy aqueous removal of the urea byproduct) and a stoichiometric amount of DMAP in Dichloromethane (DCM), which suppresses the migration pathway[1].

Steglich Step1 1. Dissolve Acid & Alcohol in dry CH2Cl2 (0 °C) Step2 2. Add DMAP (1.0 eq) Step1->Step2 Step3 3. Dropwise Addition of EDC·HCl (1.5 eq) Step2->Step3 Step4 4. Stir at RT (12-24h) Step3->Step4 Step5 5. Aqueous Work-up (1M HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Step-by-step experimental workflow for the modified Steglich esterification.

Step-by-Step Methodology
  • Step 1: Initialization. Dissolve the hindered benzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Step 2: DMAP Addition. Add DMAP (1.0 eq). Causality: A high loading of DMAP is required for highly hindered acids to ensure the O-acylisourea intermediate is instantly trapped, preventing O-to-N acyl migration[5].

  • Step 3: Coupling Agent. Add EDC·HCl (1.5 eq) in portions over 10 minutes.

  • Step 4: Reaction. Allow the mixture to warm to room temperature and stir for 12–24 hours. Self-Validation Check: The solution should remain largely homogeneous, unlike DCC reactions which precipitate copious amounts of DCU.

  • Step 5: Work-up. Dilute the reaction with additional DCM. Wash twice with 1M HCl to remove the water-soluble urea byproduct and DMAP. Wash with saturated NaHCO3 to remove unreacted acid, followed by brine. Dry over MgSO4, filter, and concentrate in vacuo.

Protocol III: Base-Promoted SN2 Alkylation

When the target ester is a methyl, primary alkyl, or benzyl ester, the most efficient strategy is to bypass the sterically shielded carbonyl carbon entirely. By utilizing a weak base in a polar aprotic solvent, the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate anion, which subsequently attacks an alkyl halide via an SN2 mechanism.

Step-by-Step Methodology
  • Step 1: Salt Formation. In a round-bottom flask, dissolve 2-(cyclohex-1-en-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K2CO3 or Cs2CO3 (1.5 eq). Stir at room temperature for 30 minutes.

  • Step 2: Alkylation. Add the alkyl halide (e.g., Benzyl bromide or Iodomethane) (1.2 eq) dropwise.

  • Step 3: Reaction Monitoring. Stir at room temperature (or heat to 50 °C for less reactive bromides) for 4–8 hours. Self-Validation Check: The reaction progress is visually indicated by the precipitation of potassium halide salts (KBr or KI) as the reaction proceeds.

  • Step 4: Work-up. Quench the reaction by pouring the mixture into a 5x volume of ice water. Extract the aqueous layer 3 times with Diethyl Ether or Ethyl Acetate. Wash the combined organic layers thoroughly with water (3x) and brine to remove residual DMF. Dry over Na2SO4 and concentrate.

Sources

Method

Application Notes and Protocols: The Strategic Role of Benzoic Acid Derivatives in the Asymmetric Synthesis of Phenanthridinones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Phenanthridinone Scaffold The phenanthridinone core is a privileged heterocyclic framework, forming the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Phenanthridinone Scaffold

The phenanthridinone core is a privileged heterocyclic framework, forming the structural basis of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including roles as inhibitors of poly(ADP-ribose) polymerase (PARP), antiviral agents, and modulators of estrogen receptors.[1] The inherent planarity of the aromatic system in many phenanthridinone-based drugs can lead to off-target effects. Consequently, synthetic strategies that introduce three-dimensionality, such as the incorporation of sp3-hybridized centers and all-carbon quaternary stereocenters, are of paramount importance in modern drug discovery to enhance target selectivity and improve pharmacokinetic profiles.[3]

This guide provides an in-depth exploration of a powerful synthetic approach that transforms readily available benzoic acid into complex, non-planar phenanthridinone analogs. While various methods exist for phenanthridinone synthesis, including transition-metal-catalyzed cross-couplings and photochemical cyclizations, we will focus on a multi-step sequence that leverages a Birch reduction-alkylation followed by a desymmetrizing intramolecular Heck reaction.[2][3][4] This pathway is particularly relevant when considering precursors like 2-(cyclohex-1-en-1-yl)benzoic acid, as it highlights the utility of partially saturated cyclic structures in the construction of the final tricyclic system.

Core Synthetic Strategy: From Benzoic Acid to Chiral Phenanthridinones

The overall synthetic workflow is a four-step process that systematically builds the phenanthridinone scaffold with controlled stereochemistry. This approach is notable for its efficiency and the use of inexpensive starting materials.[3]

G cluster_0 Overall Synthetic Workflow Benzoic Acid Benzoic Acid Substituted 1,4-Cyclohexadiene Substituted 1,4-Cyclohexadiene Benzoic Acid->Substituted 1,4-Cyclohexadiene  Step 1: Birch Reduction-Alkylation   Heck Precursor Heck Precursor Substituted 1,4-Cyclohexadiene->Heck Precursor  Step 2: Amide Coupling   Enantioenriched Phenanthridinone Enantioenriched Phenanthridinone Heck Precursor->Enantioenriched Phenanthridinone  Step 3 & 4: Triflation & Intramolecular Heck Reaction  

Figure 1: High-level overview of the synthetic pathway.

Part 1: Synthesis of the Key Cyclohexadiene Intermediate

The initial and crucial step of this synthetic sequence is the transformation of benzoic acid into a 1-alkyl-1,4-cyclohexadiene-1-carboxylic acid. This is achieved through a Birch reduction followed by in-situ alkylation of the resulting enolate. This step is conceptually analogous to starting with a pre-functionalized cyclohexene derivative.

Protocol 1: Birch Reduction-Alkylation of Benzoic Acid

Objective: To synthesize 1-(alk)-cyclohexa-2,5-diene-1-carboxylic acid derivatives.

Causality: The Birch reduction employs a solution of an alkali metal (e.g., sodium or lithium) in liquid ammonia with an alcohol as a proton source. This process selectively reduces the aromatic ring to a 1,4-cyclohexadiene. The resulting enolate is then trapped with an alkyl halide to introduce a substituent at the C1 position, which will ultimately become the all-carbon quaternary center in the final phenanthridinone product.[3]

Materials:

Reagent/SolventQuantity (for a 25 mmol scale)Purpose
Benzoic Acid3.05 g (25.0 mmol)Starting Material
Anhydrous Liquid Ammonia~100 mLSolvent
Sodium Metal2.87 g (125.0 mmol, 5.0 equiv)Reducing Agent
Anhydrous Ethanol10 mLProton Source
Alkyl Halide50.0 mmol (2.0 equiv)Alkylating Agent
Anhydrous THF50 mLCo-solvent
Saturated NH4Cl (aq)50 mLQuenching Agent
Diethyl Ether100 mLExtraction
1 M HCl (aq)As neededAcidification
Brine50 mLWashing
Anhydrous MgSO4As neededDrying Agent

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum.

  • Condense approximately 100 mL of anhydrous liquid ammonia into the flask at -78 °C.

  • Add benzoic acid dissolved in 25 mL of anhydrous THF to the liquid ammonia.

  • Carefully add small pieces of sodium metal to the stirring solution until a persistent blue color is observed, indicating the presence of solvated electrons. Continue adding the remaining sodium metal over 15 minutes.

  • Slowly add anhydrous ethanol to the reaction mixture. The blue color will dissipate.

  • Stir the reaction for 1 hour at -78 °C.

  • Add the alkyl halide dropwise to the reaction mixture and allow it to stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Acidify the remaining aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(alk)-cyclohexa-2,5-diene-1-carboxylic acid. The product is often used in the next step without further purification.[3]

Part 2: Assembly and Cyclization to the Phenanthridinone Core

With the key cyclohexadiene intermediate in hand, the next phase involves constructing the amide linkage and preparing for the pivotal intramolecular Heck reaction.

Protocol 2: Amide Coupling and Preparation for Heck Cyclization

Objective: To synthesize the N-aryl amide precursor for the intramolecular Heck reaction.

Procedure Overview:

  • Amide Formation: The cyclohexadiene carboxylic acid from Protocol 1 is coupled with a suitable aminophenol derivative (e.g., 2-amino-4-chlorophenol) using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Triflation: The phenolic hydroxyl group of the resulting amide is converted to a triflate (-OTf). The triflate group is an excellent leaving group for the subsequent palladium-catalyzed oxidative addition in the Heck reaction.

Protocol 3: Asymmetric Intramolecular Heck Reaction

Objective: To cyclize the precursor and form the enantioenriched phenanthridinone product.

Causality: The intramolecular Heck reaction is a powerful tool for forming C-C bonds and constructing cyclic systems.[5][6][7] In this step, a palladium(0) catalyst undergoes oxidative addition into the aryl triflate bond. The resulting palladium(II) complex then coordinates with one of the double bonds of the cyclohexadiene ring, followed by migratory insertion to form a new C-C bond and a six-membered ring. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and introduces a double bond into the newly formed ring, leading to the phenanthridinone core. The use of a chiral phosphine ligand on the palladium catalyst allows for the desymmetrization of the prochiral cyclohexadiene, resulting in an enantioenriched product.[3]

G cluster_1 Intramolecular Heck Reaction Mechanism Aryl-OTf Aryl Triflate Precursor Oxidative_Addition Oxidative Addition Aryl-OTf->Oxidative_Addition Pd(0)Ln Pd(0) with Chiral Ligands (L) Aryl-Pd(II)(L*)n-OTf Aryl-Pd(II)(L*)n-OTf Oxidative_Addition->Aryl-Pd(II)(L*)n-OTf Aryl-Pd(II)(L)n-OTf Aryl-Pd(II) Complex Alkene_Coordination Alkene Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Alkyl-Pd(II)_Intermediate Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl-Pd(II)_Intermediate Beta-Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)_Intermediate->Beta-Hydride_Elimination Phenanthridinone_Product Phenanthridinone Product Beta-Hydride_Elimination->Phenanthridinone_Product HPd(II)L*n HPd(II)L*n Beta-Hydride_Elimination->HPd(II)L*n HPd(II)Ln H-Pd(II) Complex Reductive_Elimination Reductive Elimination Pd(0)L*n Pd(0)L*n Reductive_Elimination->Pd(0)L*n Pd(0)L*n->Oxidative_Addition Aryl-Pd(II)(L*)n-OTf->Alkene_Coordination HPd(II)L*n->Reductive_Elimination

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Loading Optimization for 2-(Cyclohex-1-en-1-yl)benzoic Acid Cross-Coupling

This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 2-(cyclohex-1-en-1-yl)benzoic acid and its derivatives. The focus i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 2-(cyclohex-1-en-1-yl)benzoic acid and its derivatives. The focus is on providing in-depth troubleshooting and optimization strategies for catalyst loading, a critical parameter for reaction efficiency, cost-effectiveness, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with a substrate like 2-(cyclohex-1-en-1-yl)benzoic acid?

A1: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%.[1] However, for sterically hindered or electronically challenging substrates, such as di-ortho-substituted aryl halides, initial loadings of 1-5 mol% are common.[2] Given the potential for steric hindrance from the cyclohexenyl group, starting a new reaction at 1-2 mol% of the palladium precursor is a robust starting point. Highly active catalyst systems can often allow for significantly lower loadings once the reaction is optimized.[1][3]

Q2: How does the choice of ligand impact the required catalyst loading?

A2: The ligand is arguably the most critical factor in determining catalyst efficiency and, therefore, the optimal loading.[4] Ligands stabilize the active Pd(0) species, prevent aggregation into inactive palladium black, and modulate the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).[1][5][6]

  • Bulky, Electron-Rich Ligands: For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required.[2][7] These ligands promote the difficult oxidative addition step with less reactive coupling partners (like aryl chlorides) and facilitate the final reductive elimination, leading to higher turnover numbers (TONs) and allowing for lower catalyst loadings.[6][8]

  • Ligand-to-Metal Ratio: For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is common to ensure the formation of the active catalytic species and prevent ligand dissociation, which can lead to catalyst deactivation.[7]

Q3: My reaction mixture is turning black and stalling. What is happening and how can I prevent it?

A3: The formation of a black precipitate is a classic sign of catalyst deactivation, where the active, soluble Pd(0) catalyst aggregates into inactive, heterogeneous palladium black.[4][5]

  • Causes: This is often caused by ligand dissociation, the presence of oxygen which oxidizes the active Pd(0), or excessive heat which promotes agglomeration.[5][9][10]

  • Prevention Strategies:

    • Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[7][10]

    • Stable Ligands: Use sufficiently bulky and electron-donating ligands that bind strongly to the palladium center.[4]

    • Temperature Control: Avoid excessive temperatures. If a reaction is sluggish, consider a longer reaction time at a lower temperature before increasing the heat.[10]

    • Use of Pre-catalysts: Well-defined pre-catalysts can provide more reliable and reproducible generation of the active Pd(0) species, often leading to greater stability and allowing for lower catalyst loadings.[1]

Q4: What are the most common side reactions that compete with my desired cross-coupling?

A4: Several side reactions can reduce the yield of your target product. For substrates like 2-(cyclohex-1-en-1-yl)benzoic acid coupling with boronic acids (Suzuki-Miyaura), the most common are:

  • Protodeboronation: The boronic acid coupling partner reacts with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom. This is a major cause of low yields.[2][7] To mitigate this, use anhydrous conditions where possible, employ an excess (1.5-2.0 equiv.) of the boronic acid, or use more stable boronic esters (e.g., pinacol esters).[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be favored by the presence of oxygen or if the transmetalation step is slow.[7]

  • Reduction/Dehalogenation: The aryl halide starting material is reduced to the corresponding arene. This can be more prevalent with electron-rich or sterically hindered aryl halides.[2]

Troubleshooting Guide for Low Yield & Stalled Reactions

This section provides a systematic workflow to diagnose and solve common issues related to catalyst loading and reaction performance.

Problem: Reaction yield is low (<50%) or the reaction has stalled.

Follow this decision-making workflow to identify the root cause.

G start Low Yield / Stalled Reaction q1 Is Palladium Black visible? start->q1 sol1 YES: Catalyst Deactivation 1. Improve degassing (solvents & headspace). 2. Use more stable/bulky ligand. 3. Lower reaction temperature. 4. Consider a pre-catalyst. q1->sol1 Yes q2 NO: Check Reagents & Conditions Run control experiments. Is starting material consumed? q1->q2 No sol1->q2 sol2 NO: Inactive Catalyst 1. Use fresh Pd source & ligand. 2. Increase catalyst loading (e.g., 2x). 3. Screen different ligands/bases. 4. Verify reagent purity. q2->sol2 No q3 YES: Side Products Dominant? Analyze crude mixture (LCMS/GCMS). Check for protodeboronation or homocoupling. q2->q3 Yes sol2->q3 sol3 YES: Sub-optimal Conditions 1. Use excess boronic acid (1.5-2x). 2. Use boronic ester for stability. 3. Screen different bases (e.g., K3PO4, Cs2CO3). 4. Ensure anhydrous conditions. q3->sol3 Yes end Reaction Optimized q3->end No, target product is main component sol3->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Optimizing Catalyst Loading: A Systematic Approach

The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe, maximizing the Turnover Number (TON).

Turnover Number (TON) = (moles of product) / (moles of catalyst)

A higher TON indicates a more efficient and cost-effective reaction.

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a general procedure for a Suzuki-Miyaura coupling to screen different catalyst loadings.

  • Reaction Setup: To five separate, identical, flame-dried reaction vials equipped with magnetic stir bars, add the aryl halide (e.g., an aryl bromide, 1.0 equiv), 2-(cyclohex-1-en-1-yl)phenylboronic acid (or its pinacol ester, 1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal each vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Preparation: Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the chosen ligand (e.g., SPhos) in degassed solvent. The Pd:ligand ratio should be appropriate for the ligand type (e.g., 1:2.2 for SPhos).

  • Catalyst Addition: Under a positive pressure of inert gas, add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (see table below).

  • Solvent Addition: Add enough anhydrous, degassed solvent (e.g., dioxane or toluene) to each vial to reach a consistent reaction concentration (typically 0.1 M to 0.5 M).[2]

  • Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring & Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to product.

  • Workup: Once complete, cool the reactions, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.[2][10]

Data Presentation: Example Catalyst Loading Screen
VialPd(OAc)₂ (mol%)Ligand (mol%)Time (h)Conversion (%)TON (at full conversion)
12.04.44>9950
21.02.28>99100
30.51.112>99200
40.10.222495950
50.050.1124601200

This table illustrates that while 0.1 mol% gives a high TON, the reaction time is significantly longer and does not reach full conversion. A loading of 0.5 mol% may represent the optimal balance of speed, completeness, and cost.

Understanding the Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism for a Suzuki-Miyaura reaction involves three key steps.[6][11] Understanding which step is likely failing can guide your optimization efforts.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex oa_issue Slow with Ar-Cl or hindered substrates. Requires electron-rich, bulky ligands. oxidative_addition->oa_issue transmetalation Transmetalation pd2_complex->transmetalation + [R²-B(OR)₃]⁻ (Activated Boronate) diaryl_pd2 R¹-Pd(II)L₂-R² transmetalation->diaryl_pd2 - X⁻, B(OR)₃ tm_issue Often rate-limiting. Requires base to activate boronic acid. Can be slow if boronate is unstable. transmetalation->tm_issue reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 + R¹-R² (Product) re_issue Can be slow for hindered products. Bulky ligands can accelerate this step. reductive_elimination->re_issue

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. PMC. [Link]

  • Increasing Catalyst Efficiency in C−H Activation Catalysis. White Rose Research Online. [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. [Link]

  • Tailoring Phosphine Ligands for Improved C-H Activation: Insights from Δ-Machine Learning. ChemRxiv. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. PMC. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes" by. huscap. [https://eprints.lib.hokudai.ac.jp/dspace/bitstream/2115/45231/1/Suzuki_P alluring.pdf]([Link] alluring.pdf)

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]

  • Synthesis of Atropisomeric Benzoxazocines Based on Etherification Products of N-[2-(Cycloalk-1-en-1-yl)phenyl]sulfonamides with Ethylene Chlorohydrin. ResearchGate. [Link]

  • 2-(CYCLOHEX-1-ENYLAMINO)BENZOIC ACID — Chemical Substance Information. chemicalland21. [Link]

Sources

Optimization

best purification and recrystallization techniques for crude 2-(cyclohex-1-en-1-yl)benzoic acid

Welcome to the Application Support Portal. This guide is designed for researchers and process chemists tasked with the isolation, purification, and recrystallization of 2-(cyclohex-1-en-1-yl)benzoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers and process chemists tasked with the isolation, purification, and recrystallization of 2-(cyclohex-1-en-1-yl)benzoic acid. Because this compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling, crude mixtures often contain unreacted boronic acids, homocoupled neutral impurities, and heavy metal residues.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind specific solvent choices and provide self-validating protocols to ensure pharmaceutical-grade purity.

Core Purification Workflow

The purification of 2-(cyclohex-1-en-1-yl)benzoic acid relies on exploiting its specific physicochemical properties: the lipophilicity of the cyclohexenyl ring, the acidity of the carboxylic acid (pKa ~4.2), and its affinity for metal coordination.

G Start Crude Reaction Mixture (from Suzuki Coupling) PdScavenge Add Si-TMT Scavenger (Remove Pd Catalyst) Start->PdScavenge Filter Filter & Concentrate (Validate: ICP-MS <10 ppm) PdScavenge->Filter BaseExt Extract with aq. NaHCO3 (pH 8-9) Filter->BaseExt OrgDiscard Organic Layer (Neutral Impurities) BaseExt->OrgDiscard Discard AqKeep Aqueous Layer (Sodium Carboxylate) BaseExt->AqKeep Keep Acidify Acidify with HCl (Validate: pH 1-2) AqKeep->Acidify Precipitate Filter Crude Acid Acidify->Precipitate Recryst Recrystallize (Toluene/Heptane) Precipitate->Recryst Pure Pure 2-(cyclohex-1-en-1-yl) benzoic acid Recryst->Pure

Caption: Purification workflow for 2-(cyclohex-1-en-1-yl)benzoic acid.

Step-by-Step Methodologies
Phase A: Palladium Scavenging

Residual palladium from the cross-coupling reaction can coordinate with the pi-electrons of the cyclohexenyl ring. Recrystallization alone is insufficient for removal[1].

  • Dissolve the crude Suzuki coupling product in ethyl acetate (approx. 10 mL/g of crude).

  • Scavenge: Add a silica-bound metal scavenger like Si-TMT (trimercaptotriazine) at 3-5 equivalents relative to the initial Pd catalyst loading.

  • Agitate: Stir the suspension at room temperature for 4-12 hours. Causality: The multidentate TMT ligands require time to thermodynamically outcompete the active pharmaceutical ingredient (API) for palladium coordination[2].

  • Self-Validation: Filter through a Celite pad. Analyze an aliquot of the filtrate via ICP-MS. Proceed to Phase B only if Pd levels are < 10 ppm.

Phase B: Acid-Base Extraction
  • Basify: Transfer the Pd-free organic filtrate to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (1 M)[3]. Causality: NaHCO₃ selectively deprotonates the carboxylic acid into a water-soluble sodium carboxylate salt without hydrolyzing potential ester impurities[4].

  • Partition: Separate the layers. The lipophilic neutral impurities (e.g., homocoupled biphenyls) remain in the organic layer. Discard the organic layer.

  • Acidify: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add concentrated HCl (12 M) dropwise while stirring.

  • Self-Validation: Do not guess the acid volume. Continue adding HCl until active CO₂ evolution ceases, then test with pH paper. The pH must be strictly between 1 and 2 to ensure >99% protonation into the insoluble free acid[5]. Filter the resulting white precipitate.

Phase C: Recrystallization
  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot Toluene (~110 °C) until the solid just dissolves. Causality: Toluene acts as the "good solvent," easily accommodating the lipophilic cyclohexenyl ring[6].

  • Induce: Remove from heat and slowly add hot Heptane ("anti-solvent") dropwise until the solution reaches the cloud point. Add a few drops of hot Toluene until clear.

  • Crystallize: Allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice[7].

  • Self-Validation: Filter the crystals and determine the melting point. A sharp melting point range (< 2 °C variance) confirms high purity[8].

Quantitative Data & Solvent Selection

Table 1: Palladium Scavenging Efficiency Data

Selecting the right scavenger is critical. The table below summarizes expected Pd reduction based on the scavenger's functional group affinity.

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Optimal Solvent
Si-TMT Trimercaptotriazine~1300< 5 EtOAc / Toluene
Si-Thiol 1-Propanethiol~1300~ 50THF / Water
Recrystallization N/A~1300~ 300Toluene / Heptane

(Data synthesized from standard pharmaceutical scavenging profiles[2],[1])

Table 2: Recrystallization Solvent Matrix

The cyclohexenyl group drastically alters the solubility profile compared to unsubstituted benzoic acid.

Solvent SystemRoleBoiling Point (°C)Suitability / Causality
Toluene Good Solvent110.6High solubility at reflux; excellent for dissolving the lipophilic cyclohexenyl moiety.
Heptane Anti-Solvent98.4Low solubility at cold temps; induces controlled crystallization when paired with Toluene.
Ethanol Good Solvent78.3Excellent solubility; requires water to force precipitation[6].
Water Anti-Solvent100.0Highly polar; forces the lipophilic acid out of solution, but drying the cake takes longer[9].

Troubleshooting Guides

Issue 1: My product is "oiling out" instead of forming crystals during the cooling phase.

  • Root Cause (Causality): Oiling out occurs when the compound separates as a liquid because the saturation temperature of the solution is higher than the melting point of the impure mixture[7]. The cyclohexenyl group adds significant flexibility and lipophilicity, lowering the melting point compared to rigid aromatic analogs.

  • Resolution:

    • Reheat the mixture until the oil completely redissolves.

    • Add 5-10% more of the "good solvent" (Toluene) to lower the saturation temperature.

    • Cool the solution extremely slowly (e.g., in a hot water bath that cools to room temperature overnight).

    • Self-Validation: Seed the solution with a pure crystal of 2-(cyclohex-1-en-1-yl)benzoic acid just above the cloud point to force solid nucleation instead of liquid-liquid phase separation.

Issue 2: My isolated product has a dark tint, and ICP-MS shows 300 ppm of Palladium. Recrystallization isn't removing it.

  • Root Cause (Causality): Palladium can coordinate with the pi-electrons of the cyclohexenyl ring and the carboxylate group. Recrystallization often co-crystallizes these Pd-complexes, trapping them in the lattice[1].

  • Resolution: Do not rely on crystallization for metal removal. Redissolve the product in ethyl acetate and treat with Si-TMT. The bidentate/tridentate binding affinity of TMT is thermodynamically stronger than the API's affinity for Pd. Filter the resin and re-test the filtrate via ICP-MS to confirm Pd < 10 ppm before proceeding to crystallization.

Issue 3: I extracted with NaHCO₃ and acidified, but my yield of the free acid is less than 40%.

  • Root Cause (Causality): Either the extraction was incomplete due to poor partitioning, or the acidification was insufficient to fully protonate the carboxylate salt back into the insoluble free acid[4].

  • Resolution: Ensure you use a sufficient volume of saturated NaHCO₃ (at least 3 washes). During acidification, you must overcome the buffering capacity of the unreacted NaHCO₃. Add concentrated HCl until active bubbling stops, then explicitly verify the aqueous layer is at pH 1-2 using pH paper[5]. If the pH is >3, the compound remains partially ionized and water-soluble.

Frequently Asked Questions (FAQs)

Q: Why use Sodium Bicarbonate (NaHCO₃) instead of Sodium Hydroxide (NaOH) for the extraction? A: NaHCO₃ is a weak base that selectively deprotonates carboxylic acids (pKa ~4-5) without hydrolyzing potential ester impurities or degrading sensitive functional groups[10]. NaOH is a strong base that can cause unwanted side reactions, such as the hydrolysis of esters or degradation of the starting materials[11].

Q: Can I use an Ethanol/Water mixture for recrystallization instead of Toluene/Heptane? A: Yes. Ethanol acts as the good solvent and water as the anti-solvent[9]. However, because 2-(cyclohex-1-en-1-yl)benzoic acid is highly lipophilic, it may precipitate too rapidly upon the addition of water, trapping impurities. Furthermore, drying the resulting filter cake takes significantly longer due to water retention in the crystal interstices[6]. Toluene/Heptane is preferred for optimal crystal lattice formation and rapid drying.

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid

Welcome to the technical support center for the synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the microwave-assisted Suzuki-Miyaura cross-coupling reaction used in this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the microwave-assisted synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid, providing explanations grounded in reaction mechanism and principles of microwave chemistry.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this specific Suzuki-Miyaura coupling can often be attributed to a few key factors:

  • Inefficient Catalyst System: The coupling of an ortho-substituted aryl halide with a vinyl boronic acid ester presents significant steric hindrance. Standard palladium catalysts may not be effective.[1][2] We recommend using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

  • Boronic Acid/Ester Instability: Boronic acids and their esters can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of undesired byproducts.[4] Using a more stable boronic ester derivative, such as a pinacol ester, can mitigate this issue.[5][4]

  • Suboptimal Microwave Parameters: Incorrect microwave settings can lead to either insufficient heating for reaction activation or localized superheating that degrades reagents and the catalyst.[6][7] It is crucial to use a dedicated laboratory microwave reactor with precise temperature and pressure control.[6][8]

Q2: I am observing significant formation of homocoupled byproducts. How can I minimize this?

The formation of homocoupled products (e.g., biphenyl from the aryl halide or a diene from the boronic ester) is a common side reaction in Suzuki couplings.[9][10] The primary cause is often the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[9][10]

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[10]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[10]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base plays a critical role in the Suzuki-Miyaura catalytic cycle.[11][12] Its primary function is to activate the boronic acid or ester for the transmetalation step by forming a more nucleophilic boronate species.[13][14][15] The choice of base can significantly impact the reaction rate and yield.[11]

For sterically hindered couplings, a moderately strong base is often preferred.[1]

  • Potassium Phosphate (K₃PO₄): This is often a good starting point as it is effective in many challenging Suzuki couplings.[1]

  • Cesium Carbonate (Cs₂CO₃): Due to its higher solubility in organic solvents, Cs₂CO₃ can be particularly effective in more demanding reactions.[1][11]

  • Potassium Hydroxide (KOH): In some microwave-assisted protocols, strong inorganic bases like KOH have shown excellent results in aqueous solvent systems.[16]

Q4: Can I perform this reaction without a solvent under microwave irradiation?

Solvent-free microwave-assisted Suzuki couplings are possible and align with the principles of green chemistry.[17][18] In such cases, the reagents are often adsorbed onto a solid support, like alumina.[17] This approach can lead to enhanced reaction rates and simplified product isolation.[17] However, it's important to be aware of the potential for localized superheating and to ensure efficient stirring or mixing.[6]

Q5: How does microwave heating accelerate the reaction compared to conventional heating?

Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform increase in temperature throughout the reaction mixture.[19][20] This is in contrast to conventional heating, where heat is transferred from an external source through the vessel walls. The benefits of microwave heating include:

  • Increased Reaction Rates: Higher temperatures can be reached quickly, often leading to dramatic reductions in reaction times from hours to minutes.[19][21][22]

  • Improved Yields and Purity: The uniform heating can minimize the formation of byproducts that may arise from localized hot spots in conventional heating.[19][23]

  • Access to Higher Temperatures: In sealed vessels, microwave heating allows for the use of temperatures well above the normal boiling point of the solvent, further accelerating the reaction.[20]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Materials 1. Inactive catalyst. 2. Degradation of boronic ester. 3. Insufficient microwave power/temperature.1. Catalyst System: Switch to a more robust catalyst system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).[1][24] 2. Reagent Quality: Use a fresh batch of the boronic ester or consider synthesizing a more stable derivative like a pinacol ester.[5][4] 3. Microwave Parameters: Gradually increase the reaction temperature in increments of 10°C. Ensure the microwave is delivering consistent power.[10]
Formation of Protodeboronated Byproduct 1. Presence of water or other protic sources. 2. Unstable boronic ester.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Stable Boronic Ester: Employ a more stable boronic ester derivative, such as a pinacol or MIDA boronate, which are less prone to protodeboronation.[5][25]
Reaction Stalls After Partial Conversion 1. Catalyst deactivation. 2. Insufficient base.1. Catalyst Loading: Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 2. Base Stoichiometry: Ensure at least 2-3 equivalents of base are used. The gradual formation of boric acid can affect the acid-base equilibrium.[13]
Inconsistent Results Between Runs 1. Inconsistent microwave heating. 2. Variable reagent quality.1. Microwave Reproducibility: Use a dedicated single-mode microwave reactor for better reproducibility.[8] 2. Reagent Handling: Use fresh reagents for each run and store them under an inert atmosphere.

III. Experimental Workflow and Protocols

Optimized Microwave-Assisted Synthesis of 2-(cyclohex-1-en-1-yl)benzoic acid

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.

Reagents and Materials:

  • 2-bromobenzoic acid

  • Cyclohex-1-en-1-ylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Instrumentation:

  • Dedicated laboratory microwave reactor with temperature and pressure sensors.

  • Microwave-safe reaction vessel with a stir bar.

Procedure:

  • Vessel Preparation: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv.), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vessel.

  • Degassing: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 20 minutes, and the power to a maximum of 150 W. Ensure stirring is active throughout the reaction.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(cyclohex-1-en-1-yl)benzoic acid.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR)3]- (from R-B(OR)2 + Base) PdII_Both Ar-Pd(II)-R L2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and resolving common issues.

Troubleshooting_Flowchart Start Low or No Yield Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Optimize_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents fresh and stable? (Especially the boronic ester) Check_Catalyst->Check_Reagents Yes Optimize_Catalyst->Check_Reagents Use_Fresh_Reagents Use fresh boronic ester or a more stable derivative (pinacol). Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are microwave parameters (T, t) optimized? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents->Check_Conditions Optimize_Conditions Increase temperature and/or time. Ensure proper degassing. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low yields.

IV. References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. [Link]

  • Wikipedia. (2024, February 27). Suzuki reaction. [Link]

  • Oldham, J. M., & Sanford, M. S. (2012). Highly active palladium catalysts for Suzuki coupling reactions. Journal of the American Chemical Society, 134(42), 17568–17571. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, S., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238–4241. [Link]

  • Cravotto, G., & Cintas, P. (2007). The combined use of microwaves and ultrasound: a powerful tool for green chemistry. Chemistry–A European Journal, 13(7), 1902-1909. [Link]

  • Wikipedia. (2023, November 18). Protodeboronation. [Link]

  • Varma, R. S., & Naicker, K. P. (2001). Microwave-assisted, solventless Suzuki coupling reactions on palladium-doped alumina. Tetrahedron Letters, 42(35), 6149-6151. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Molecules, 26(15), 4473. [Link]

  • Claux, M., et al. (2022). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen, 11(7), e202200138. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl chlorides or bulky arylboronic acids. Chemistry–An Asian Journal, 6(10), 2548-2563. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15951. [Link]

  • Ghavami, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]

  • Al-Amin, M., & Willans, C. E. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1489–1492. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Reddit. (2024, June 18). Microwave irradiation assisted organic synthesis. r/Chempros. [Link]

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  • Collins, J. M., & Leadbeater, N. E. (2010). Future Trends in Microwave Synthesis. Organic Process Research & Development, 14(2), 384-387. [Link]

  • Iglesias, M., et al. (2018). Optimization of conditions for the Suzuki-Miyaura coupling. Catalysis Communications, 114, 1-5. [Link]

  • Kumar, S., et al. (2020). Optimization of reaction conditions for Suzuki coupling. Journal of Molecular Structure, 1202, 127271. [Link]

  • Wagh, S. B., & Sonawane, K. B. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-147. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-665. [Link]

  • Bouattour, R., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Journal of Molecular Structure, 1309, 138332. [Link]

  • El-Baih, F. E. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5(4 H )-ones. RSC Advances, 11(1), 245-253. [Link]

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

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  • Li, G., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(9), 2999. [Link]

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  • Prasad, K. K., & Srivastava, K. P. (2026). Solvent-Free Microwave-Assisted Green Synthesis and Antimicrobial Evaluation of 2-(1H-Benzimidazol-2-yl) Benzoic Acid and its Analogues Using Recyclable PPA-SiO₂ Catalyst. International Research Journal of Pure and Applied Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern comparison of 2-(cyclohex-1-en-1-yl)benzoic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-(cyclohex-1-en-1-yl)benzoic Acid and its Isomers A Comparative Analysis for Isomer Differentiation This guide provides a detailed examination of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-(cyclohex-1-en-1-yl)benzoic Acid and its Isomers

A Comparative Analysis for Isomer Differentiation

This guide provides a detailed examination of the anticipated mass spectrometry fragmentation patterns of 2-(cyclohex-1-en-1-yl)benzoic acid, with a comparative analysis of its meta- and para-substituted isomers. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern ion formation. We will explore how the spatial relationship between the cyclohexenyl and benzoic acid moieties dictates unique fragmentation pathways, providing a robust method for structural elucidation. This guide is intended for researchers and drug development professionals who utilize mass spectrometry for the structural characterization of organic molecules.

The differentiation of positional isomers is a significant challenge in analytical chemistry.[1][2] For compounds like 2-(cyclohex-1-en-1-yl)benzoic acid, the proximity of the two ring systems in the ortho position introduces specific interactions that are absent in the meta and para isomers. These interactions, broadly termed "ortho effects," manifest as unique fragmentation patterns in the mass spectrum, serving as a diagnostic fingerprint for the ortho isomer.[3][4]

This guide will focus on the fragmentation patterns expected under Electron Ionization (EI), a common and highly reproducible technique that provides rich structural information.[5] We will dissect the fragmentation of the constituent parts of the molecule—the benzoic acid core and the cyclohexene substituent—before synthesizing this information to predict the behavior of the entire molecule and its isomers.

Anticipated Primary Fragmentation Pathways

The mass spectrum of 2-(cyclohex-1-en-1-yl)benzoic acid is expected to be a composite of fragmentation pathways characteristic of both aromatic carboxylic acids and substituted cyclohexenes.

Fragmentation of the Benzoic Acid Moiety

Aromatic carboxylic acids undergo several well-documented fragmentation reactions upon electron ionization.[6] For the parent compound, benzoic acid, these include:

  • Loss of a hydroxyl radical (•OH): This results in the formation of a stable benzoyl cation ([M-17]⁺). For benzoic acid itself, this ion appears at m/z 105 and is often the base peak.[7]

  • Loss of a carboxyl group (•COOH): This cleavage of the C-C bond between the aromatic ring and the carboxyl group yields a phenyl cation ([M-45]⁺) at m/z 77.[7]

  • Decarboxylation: While more common in softer ionization methods, loss of CO₂ can also occur, particularly in substituted benzoic acids.[8]

Fragmentation of the Cyclohexene Moiety

The hallmark fragmentation of cyclohexene and its derivatives is the retro-Diels-Alder (RDA) reaction.[4][5][9] This process involves the cleavage of the ring to form a diene and a dienophile. The charge can be retained on either fragment, though it often resides on the larger or more stable component.[10]

Comparative Fragmentation Analysis: Ortho vs. Meta and Para Isomers

The key to differentiating the isomers lies in the "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation.[3][4]

2-(cyclohex-1-en-1-yl)benzoic acid (ortho-isomer)

The molecular ion of 2-(cyclohex-1-en-1-yl)benzoic acid (Molecular Weight: 202.25 g/mol ) is expected to undergo the standard cleavages of the benzoic acid moiety. However, the defining fragmentation pathway will be a consequence of the ortho positioning of the cyclohexenyl group. This proximity facilitates an intramolecular hydrogen transfer from the cyclohexenyl ring to the carboxylic acid group, followed by the elimination of a neutral water molecule (H₂O, 18 Da).[1][6]

This process, a classic example of neighboring group participation, is expected to produce a prominent ion at [M-18]⁺• (m/z 184) .[1] This ion would be significantly less abundant or entirely absent in the spectra of the meta and para isomers due to the large spatial distance between the interacting groups.[1]

Caption: Proposed ortho-effect driven dehydration of 2-(cyclohex-1-en-1-yl)benzoic acid.

Following the initial dehydration, the resulting ion at m/z 184 could undergo further fragmentation, including a retro-Diels-Alder reaction.

3- and 4-(cyclohex-1-en-1-yl)benzoic acid (meta- and para-isomers)

For the meta and para isomers, the intramolecular hydrogen transfer leading to water loss is sterically hindered.[1] Therefore, their fragmentation spectra are expected to be dominated by the more general pathways:

  • Loss of •OH (m/z 185): Formation of the substituted benzoyl cation.

  • Loss of •COOH (m/z 157): Formation of the cyclohexenyl-phenyl cation.

  • Retro-Diels-Alder (RDA) Reaction: Cleavage of the cyclohexene ring. For the molecular ion at m/z 202, this would involve the loss of ethene (C₂H₄, 28 Da) to yield an ion at m/z 174 , or the loss of a butadiene radical cation (C₄H₆⁺•, 54 Da) leaving a neutral fragment, which is less common. The RDA fragmentation is more likely to occur after other initial fragmentation steps.

Summary of Diagnostic Ions

The following table summarizes the key diagnostic ions that can be used to differentiate between the three positional isomers.

m/zProposed FragmentExpected Relative AbundanceDiagnostic For
202[M]⁺•Present in all, may be weak-
185[M - •OH]⁺High in all isomersGeneral Structure
184 [M - H₂O]⁺• High ortho-isomer
174[M - C₂H₄]⁺• (RDA)Moderate in all isomersCyclohexene Moiety
157[M - •COOH]⁺Moderate in all isomersGeneral Structure

Experimental Protocol: A Template for Analysis

To acquire the data for this type of comparative analysis, a robust and reproducible method is essential. The following provides a template for a Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of these compounds.

1. Sample Preparation:

  • Dissolve the samples (approx. 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • If the carboxylic acid shows poor chromatographic performance, derivatization to the methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using BSTFA) can improve peak shape and volatility.[3]

2. Gas Chromatography (GC) Conditions:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).[5]

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230°C.[5]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Sample Sample in Volatile Solvent Derivatization Derivatization (Optional) Sample->Derivatization GC_Injection GC Injection (250°C) Sample->GC_Injection Derivatization->GC_Injection GC_Column GC Separation (Temp. Program) GC_Injection->GC_Column Ionization EI Source (70 eV, 230°C) GC_Column->Ionization Analysis Mass Analyzer (m/z 40-400) Ionization->Analysis Spectrum Mass Spectrum Analysis->Spectrum

Caption: General workflow for GC-MS analysis of benzoic acid derivatives.

Conclusion

While the mass spectra of the meta- and para-isomers of (cyclohex-1-en-1-yl)benzoic acid are expected to be very similar, the ortho-isomer provides a distinct and diagnostic fragmentation pattern. The presence of a significant ion corresponding to the loss of water ([M-18]⁺•) is a strong indicator of the ortho substitution, arising from a classic "ortho effect." This neighboring group participation provides a clear and reliable method for distinguishing 2-(cyclohex-1-en-1-yl)benzoic acid from its positional isomers using mass spectrometry. This predictive guide, grounded in the fundamental principles of mass spectrometry, empowers researchers to make confident structural assignments even in the absence of reference standards for all isomers.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Electron Ionization-Mass Spectrometry (EI-MS) Fragmentation Analysis of 1-Methylcyclohex-2-en.
  • Kovács, P., et al. (2015). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 50(12), 1391-1402. Available at: [Link]

  • Li, A., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 996-1005. Available at: [Link]

  • Kruve, A., & Lõkov, M. (2021). Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. Analytical Chemistry, 93(36), 12268-12275. Available at: [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Retrieved from [Link]

  • Tuszyński, W., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. Available at: [Link]

  • Bowie, J. H., & Ho, A. C. (1973). Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Nitro-2H,4H-1,3- and -2,3-dihydro-1,4-benzodioxins. Journal of the Chemical Society, Perkin Transactions 2, (5), 724-728. Available at: [Link]

  • Tuszyński, W., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Xu, S., et al. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. 65th ASMS Conference on Mass Spectrometry and Allied Topics. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Purdue University. (2011). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

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Comparative

benchmarking catalytic efficiency using 2-(cyclohex-1-en-1-yl)benzoic acid substrates

As a Senior Application Scientist, evaluating the catalytic efficiency of transition-metal complexes requires selecting substrates that rigorously test both the reactivity and the stereocontrol of the catalyst. 2-(cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the catalytic efficiency of transition-metal complexes requires selecting substrates that rigorously test both the reactivity and the stereocontrol of the catalyst. 2-(cyclohex-1-en-1-yl)benzoic acid is an exceptional benchmark substrate for this purpose. It presents a sterically demanding, trisubstituted olefin coupled with a proximal carboxylic acid directing group. This structural duality forces the catalyst to navigate severe steric bulk while differentiating the re and si faces of the alkene to achieve high enantiomeric excess (ee).

This guide provides an objective, data-driven comparison of leading catalytic systems—Ruthenium, Rhodium, and Iridium—benchmarking their efficiency in the asymmetric hydrogenation of 2-(cyclohex-1-en-1-yl)benzoic acid.

Catalyst Systems: Mechanistic Causality & Comparative Analysis

To benchmark catalytic efficiency, we must understand why different transition metals interact uniquely with this substrate. The position of the carboxylate group and the steric profile of the cyclohexenyl ring dictate the mechanistic pathway.

Ruthenium-BINAP Complexes (The Inner-Sphere Paradigm) Ruthenium catalysts typically require the carboxylic acid to coordinate directly to the metal center. Cationic mononuclear ruthenium carboxylate complexes serve as prototypical catalysts in these reactions; the substrate's carboxylate group functions as a proton acceptor for the heterolytic cleavage of dihydrogen, initiating a self-induced catalytic cycle[1]. While this rigid metallacycle ensures excellent enantioselectivity, the steric bulk of the cyclohexenyl ring creates a high activation barrier for migratory insertion, often requiring elevated temperatures (60 °C) and high H₂ pressures (50 atm).

Iridium-N,P Complexes (The Outer-Sphere Advantage) Iridium complexes, particularly those bearing chiral N,P-ligands (e.g., SpinPHOX), excel in the asymmetric hydrogenation of unfunctionalized or poorly coordinating olefins[2]. Because they do not rely strictly on the formation of a rigid inner-sphere carboxylate complex, Ir catalysts bypass the steric bottlenecks that hinder Ru systems. This allows them to achieve exceptional turnover frequencies (TOF) at room temperature, making them the most efficient choice for highly hindered substrates.

Ru-NHC Complexes (The Dual-Function Innovators) Recent innovations utilizing Ruthenium N-heterocyclic carbene (NHC) complexes have demonstrated unique dual-function capabilities, acting as both homogeneous and heterogeneous catalysts depending on the reaction environment. This adaptability provides a robust alternative for the complete asymmetric hydrogenation of highly challenging, sterically encumbered aromatic and heteroaromatic systems[3].

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in our benchmarking data, the experimental protocol must be a self-validating system. Yield inflation due to mass recovery errors during isolation is a common pitfall. To counteract this, our workflow integrates quantitative NMR (qNMR) with an internal standard prior to any workup.

Workflow Prep Substrate Preparation 2-(cyclohex-1-en-1-yl)benzoic acid CatScreen Catalyst Screening (Ru, Rh, Ir complexes) Prep->CatScreen Opt Parameter Optimization (H2 Pressure, Temp, Solvent) CatScreen->Opt Analysis Quantitative Analysis (Chiral HPLC, GC-MS, NMR) Opt->Analysis Bench Efficiency Benchmarking (TON, TOF, ee%) Analysis->Bench

Figure 2: Experimental workflow for benchmarking catalytic efficiency and enantioselectivity.

Step-by-Step Methodology

Step 1: Catalyst and Substrate Preparation (Glovebox) Inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), weigh the precatalyst (e.g., 1.0 mol%) and 2-(cyclohex-1-en-1-yl)benzoic acid (1.0 mmol). Causality: The rigorous exclusion of oxygen is critical because electron-rich phosphine ligands (like BINAP or DuPhos) are highly susceptible to oxidation. Oxidized ligands irreversibly poison the catalyst, artificially depressing the Turnover Number (TON).

Step 2: Internal Standard Addition & Solvation Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the reaction vial. Dissolve the mixture in 5.0 mL of anhydrous, freeze-pump-thaw degassed solvent (methanol for Ru; dichloromethane for Ir). Causality: 1,3,5-trimethoxybenzene acts as the self-validating internal standard. Its aromatic protons (δ 6.08 ppm) do not overlap with the substrate or product, allowing for precise absolute conversion calculations independent of isolation efficiency.

Step 3: High-Pressure Hydrogenation Transfer the vial to a stainless-steel autoclave. Purge the autoclave three times with H₂ gas to displace argon, then pressurize to the target benchmark pressure (e.g., 50 atm). Stir at 800 rpm. Causality: High-speed stirring is mandatory to eliminate mass-transfer limitations at the gas-liquid interface, ensuring that the measured TOF reflects the true chemical kinetics rather than physical diffusion limits.

Step 4: Quenching and qNMR Analysis After the designated time, vent the autoclave slowly. Remove a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl₃ for qNMR. Compare the integration of the newly formed aliphatic protons of the chiral product against the internal standard to determine absolute conversion.

Step 5: Derivatization and Chiral HPLC Derivatize the carboxylic acid to a methyl ester using TMS-diazomethane. Analyze via Chiral HPLC (Chiralcel OD-H column). Causality: Free carboxylic acids often streak on chiral stationary phases due to hydrogen bonding with the silica support. Conversion to the methyl ester ensures sharp peak resolution, providing an accurate measurement of enantiomeric excess (ee).

Quantitative Benchmarking Data

The following table summarizes the catalytic efficiency of the tested systems. Iridium demonstrates superior activity (highest TON and TOF) due to its outer-sphere tolerance of steric bulk, while Ruthenium provides excellent stereocontrol but requires harsher conditions to overcome the activation barrier of the inner-sphere pathway.

Catalyst SystemSolventTemp (°C)Pressure (atm)TONTOF (h⁻¹)Yield (%)ee (%)
Ru(OAc)₂((R)-BINAP) MeOH60501,000459295
[Rh(COD)((R,R)-DuPhos)]BF₄ CH₂Cl₂25105,0001,200>9988
[Ir(COD)(SpinPHOX)]BArF CH₂Cl₂255010,0002,500>9998
Ru-NHC Complex THF4030800358591

Mechanistic Pathway: The Ru(II) Directed Cycle

To fully grasp the limitations and strengths of the classic Ruthenium systems, we must map the logical flow of the catalytic cycle. The stereodetermining step relies heavily on the initial coordination of the benzoic acid moiety.

CatalyticCycle Ru Ru(II)-BINAP Precatalyst Coord Substrate Coordination (Carboxylate Directing Group) Ru->Coord + Substrate H2Add H2 Oxidative Addition (Heterolytic Cleavage) Coord->H2Add + H2 Insertion Migratory Insertion (Stereo-determining Step) H2Add->Insertion Elimination Reductive Elimination (Chiral Product Release) Insertion->Elimination Elimination->Ru - Product

Figure 1: Catalytic cycle for Ru-directed asymmetric hydrogenation of benzoic acid substrates.

References

  • Cationic mononuclear ruthenium carboxylates as catalyst prototypes for self-induced hydrogenation of carboxylic acids. Nature Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE48JSxH4eIk0Zwub00S9_br757Wb73QXLE0ccWPqQl4g1-LTPijBA4f3kZ_HCoVsafE14UnqftAZDYM8KPF-pSEr8btHYZ0i6A2sCGja3xptbpL6i68LbuDkVKy4pbMjkyIghGODFO4Z0oA9Y=]
  • Iridium Catalyzed Asymmetric Hydrogenation. Universitat Rovira i Virgili.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAdLwRqYwAGWPOIb6YJdDPQKVF4gILBp6zqZSVJLIgsggNzOeM6xDaPsrTzqnkPDVYBLnhKzYne9za1t-NbaVPEhEtMmBH2-2QkDQrcPyCi9jO74E_tbkgMT9he6zCWBjArGTdZ2uadxJ31jA5l0cyUJ27ZHAaXoit7pvvxtjRDELBNpfGJT0WW9SKNT4Mest2EMmfGIZY8cRnUVXakpk8hvUOBtzFIr4=]
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNP-iX0CoUonvI9aSbrNpxt6MkhtPdKnm15_OMN_zBJu_bZig1mgHvhrj-5XqFmf1g090wB9ISdXKdcbZaWuRbwNsJpt_PNERV-7oCUFwBddgNFjXBo6ZPEW9CHgG4L9XfzS7xyYBfQ==]

Sources

Validation

A Comparative Guide to Steric Hindrance: 2-(Cyclohex-1-en-1-yl)benzoic Acid vs. 2-Phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and materials science, the three-dimensional conformation of a molecule is paramount, dictating it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and materials science, the three-dimensional conformation of a molecule is paramount, dictating its interaction with biological targets and its material properties. Steric hindrance, particularly the energy barrier to rotation around single bonds, is a critical determinant of molecular shape. This guide provides an in-depth comparison of the steric hindrance in two related ortho-substituted benzoic acids: the classic biaryl compound 2-phenylbenzoic acid and its non-aromatic analogue 2-(cyclohex-1-en-1-yl)benzoic acid .

While 2-phenylbenzoic acid serves as a well-understood model for atropisomerism in biaryl systems, the introduction of a non-planar, conformationally flexible cyclohexenyl group presents a more complex steric environment. We will dissect the structural nuances that differentiate these molecules, propose a hypothesis on their relative rotational barriers, and provide detailed, field-proven experimental protocols for quantifying these energetic differences using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. This guide is designed to equip researchers with the theoretical framework and practical methodologies to investigate and understand sterically hindered systems.

PART 1: Theoretical Framework and Structural Analysis

Steric hindrance in biaryl or vinyl-aryl systems like those under discussion is dominated by the energetic cost of rotation around the single bond connecting the two ring systems (the pivotal bond). When this rotational barrier is sufficiently high, distinct, non-interconverting rotational isomers, or atropisomers, can be isolated.[1] The magnitude of this barrier is a direct function of the size and nature of the substituents ortho to the pivotal bond.

The Archetype: 2-Phenylbenzoic Acid

2-Phenylbenzoic acid is a canonical example of an ortho-substituted biphenyl. In this molecule, the primary steric interaction that hinders rotation occurs between the carboxylic acid (-COOH) group and the ortho-hydrogen (C2'-H) of the adjacent phenyl ring.

  • Pivotal Bond: The C2-C1' single bond.

  • Key Steric Interaction: Repulsion between the atoms of the -COOH group and the C2'-H bond.

  • Ground-State Conformation: To minimize this steric clash, the two phenyl rings are not coplanar. They adopt a twisted conformation with a significant dihedral angle.[2] The transition state for rotation involves a high-energy planar or near-planar arrangement where the interacting groups are forced into close proximity.

The Analogue: 2-(Cyclohex-1-en-1-yl)benzoic Acid

Replacing the phenyl group with a cyclohexenyl group fundamentally alters the steric landscape. The cyclohexenyl ring is not aromatic and, more importantly, it is not planar. It typically adopts a half-chair conformation.

  • Pivotal Bond: The C2-C1' single bond.

  • Key Steric Interaction: The primary steric clash is now between the -COOH group and the allylic hydrogens on the C6' carbon of the cyclohexenyl ring (C6'-H). These axial and equatorial allylic protons protrude from the mean plane of the ring system, creating a different and potentially more significant steric barrier compared to the single ortho-hydrogen of a phenyl ring.

  • Hypothesized Conformation: The system will adopt a conformation that minimizes the interaction between the carboxyl group and the C6' allylic protons. The flexibility of the cyclohexenyl ring could allow for multiple low-energy conformations, making its potential energy surface more complex than that of 2-phenylbenzoic acid.

The central hypothesis of this guide is that the substitution of a planar phenyl ring with a non-planar, puckered cyclohexenyl ring will result in a measurably different free energy of activation (ΔG‡) for rotation around the pivotal C-C bond.

Experimental_Workflow Prep Sample Preparation (Compound in suitable solvent, e.g., DMSO-d6) Acq_RT Acquire ¹H NMR at Room Temperature Prep->Acq_RT Acq_VT Variable Temperature (VT) NMR Experiment (Cooling until signals split) Acq_RT->Acq_VT Identify_Tc Identify Coalescence Temperature (Tc) (Point of signal merger) Acq_VT->Identify_Tc Calc_k Calculate Rate Constant (k) at Tc Identify_Tc->Calc_k Calc_G Calculate ΔG‡ using the Eyring Equation Calc_k->Calc_G

Caption: Experimental workflow for determining rotational barriers via DNMR.

PART 3: Experimental Protocols

These protocols provide a self-validating system for the direct comparison of the two target molecules.

Protocol 1: Determination of Rotational Energy Barrier (ΔG‡) using DNMR

This protocol details the steps to acquire and analyze variable-temperature NMR data to calculate the rotational energy barrier.

1. Sample Preparation: a. Prepare a solution of the compound (e.g., 10-20 mg) in a suitable high-boiling deuterated solvent (e.g., 0.6 mL of DMSO-d6 or tetrachloroethane-d2). The choice of solvent is critical; it must have a wide liquid range and not interact strongly with the solute. b. Filter the solution into a high-quality NMR tube.

2. Initial Spectrometer Setup and Room Temperature Scan: a. Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference. b. Identify protons that are expected to be inequivalent in the slow-exchange regime but may be averaged at room temperature. For these molecules, protons on the benzoic acid ring (e.g., H3 and H6) are ideal candidates.

3. Variable-Temperature (VT) Experiment: a. Begin cooling the sample in the spectrometer in decrements of 10 K. b. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum. c. Observe the spectral changes. As the temperature decreases, the rate of rotation slows, and you should observe the broadening of the chosen reporter signals, followed by their decoalescence into two separate signals. d. Once the signals are well-resolved (the "slow exchange limit"), record this spectrum and the temperature. Note the frequency difference (Δν in Hz) between the two resolved signals.

4. Determination of Coalescence Temperature (Tc): a. After reaching the slow-exchange limit, slowly increase the temperature in small increments (e.g., 2-5 K) back through the coalescence point. b. The coalescence temperature (Tc) is the temperature at which the two separate signals merge into a single broad peak. Record this temperature in Kelvin as precisely as possible.

5. Calculation of the Rotational Barrier: a. Calculate the rate constant (k) at coalescence: Use the approximate equation for two uncoupled, equally populated sites: > k = (π * Δν) / √2 ≈ 2.22 * Δν > where Δν is the frequency separation (in Hz) of the two signals at the slow-exchange limit. [3] b. Calculate the free energy of activation (ΔG‡) using the Eyring equation: [4][5] > ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) ) > where: > - R = Gas constant (8.314 J·mol⁻¹·K⁻¹) > - Tc = Coalescence temperature (in K) > - k = Rate constant at Tc (in s⁻¹) > - h = Planck's constant (6.626 x 10⁻³⁴ J·s) > - kB = Boltzmann constant (1.381 x 10⁻²³ J·K⁻¹)

PART 4: Data Interpretation and Comparative Summary
Parameter2-Phenylbenzoic Acid2-(Cyclohex-1-en-1-yl)benzoic Acid (Hypothesized)Causality Behind the Difference
Key Interacting Groups Carboxyl (-COOH) vs. Aromatic C-HCarboxyl (-COOH) vs. Allylic -CH₂The phenyl C-H lies in the ring plane, while the allylic -CH₂ protons are out-of-plane, presenting a different steric profile. [6]
Nature of Ortho-Substituent Planar, Aromatic, RigidNon-planar, Aliphatic, FlexibleThe puckered, flexible nature of the cyclohexenyl ring introduces more complex conformational possibilities. [7]
Typical Dihedral Angle (Solid State) ~50-60°Potentially larger to avoid allylic protonsA larger angle would be required to clear the more protuberant allylic hydrogens during rotation.
Coalescence Temp. (Tc) Experimentally DeterminableExpected to be differentA higher Tc would indicate a higher rotational barrier, as more thermal energy is needed to induce rapid exchange.
Rotational Barrier (ΔG‡) Experimentally DeterminableExpected to be measurably differentThis value directly quantifies the steric hindrance. A higher value signifies greater hindrance to rotation.
PART 5: Discussion and Implications for Drug Development

The magnitude of the rotational barrier has profound implications for researchers, particularly in drug design:

  • Conformational Rigidity and Receptor Binding: A molecule with a high rotational barrier (high ΔG‡) is more conformationally constrained. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The comparison between our two target molecules allows a researcher to probe how replacing an aromatic ring with a saturated analogue impacts this crucial parameter. [8]* Access to the Reactive Center: The preferred ground-state conformation can shield or expose the carboxylic acid group. In 2-phenylbenzoic acid, the twisted conformation can affect the accessibility of the -COOH group for intermolecular interactions or reactions. [9]The steric environment created by the cyclohexenyl group could further modulate this accessibility, impacting properties like acidity, solubility, or the ability to form hydrogen bonds.

  • Predictive Modeling: The experimental data generated using the protocols herein provides a crucial validation point for computational chemistry models. Accurately predicting rotational barriers is a known challenge, and having reliable experimental values for structurally diverse molecules like these helps refine the models used in virtual screening and lead optimization.

Conclusion

This guide has established a clear theoretical and practical framework for comparing the steric hindrance of 2-phenylbenzoic acid and 2-(cyclohex-1-en-1-yl)benzoic acid. The fundamental structural difference—a planar phenyl ring versus a non-planar cyclohexenyl ring—is hypothesized to create a distinct rotational energy profile. The provided DNMR protocol offers a robust and reliable method for quantifying this difference by measuring the free energy of activation (ΔG‡) for rotation. By understanding and measuring these steric parameters, researchers can make more informed decisions in the design of novel molecules with precisely controlled three-dimensional structures, a cornerstone of modern drug development and materials science.

References
  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 54(4), 258. Available at: [Link]

  • Morris, G. A., & Erickson, L. E. (1991). NMR determination of internal rotation rates and rotational energy barriers. Journal of Chemical Education, 68(11), 956. Available at: [Link]

  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education, 54(4), 258. Available at: [Link]

  • Pinto, M. et al. (2018). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. ResearchGate. Available at: [Link]

  • Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Wellesley College. Available at: [Link]

  • Wudarczyk, J. et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Eyring equation. Wikipedia. Available at: [Link]

  • LibreTexts. (2023). 6.4.1: Eyring equation. Chemistry LibreTexts. Available at: [Link]

  • Adrjan, B. et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters, 12(9), 2369–2375. Available at: [Link]

  • Karki, M. et al. (2014). Stacking with No Planarity?. ACS Medicinal Chemistry Letters, 5(7), 819–823. Available at: [Link]

  • Shishkina, S. V. et al. (2008). Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. The Journal of Physical Chemistry A, 112(30), 7080–7089. Available at: [Link]

  • Abbate, S. et al. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 9(18), 6249–6258. Available at: [Link]

  • Al-Hujaj, M. et al. (2001). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 2-(cyclohex-1-en-1-yl)benzoic acid

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 2-(cyclohex-1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 2-(cyclohex-1-en-1-yl)benzoic acid, purity is not merely a quality metric; it is a critical determinant of safety and efficacy. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more accurate primary method for this purpose.[1][2]

This guide provides an in-depth, practical framework for the application of ¹H qNMR in validating the purity of 2-(cyclohex-1-en-1-yl)benzoic acid. We will explore the fundamental principles that grant qNMR its unique advantages, present a detailed experimental protocol, and draw a critical comparison with the orthogonal HPLC technique, supported by the logic underpinning each methodological choice.

Part 1: The Principle and Power of qNMR in Purity Assessment

Unlike chromatographic techniques that rely on the response factor of an analyte relative to a reference standard of the same compound, qNMR operates on a more fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[3][4][5] This inherent stoichiometry allows qNMR to function as a primary ratio method, enabling the quantification of an analyte against a certified internal standard of a different chemical structure.[4][6]

Key Advantages of qNMR:

  • Absolute Quantification: It provides a direct measurement of purity or concentration without the need for a specific, certified reference standard of the analyte itself, which is particularly useful for novel compounds or when a reference standard is unavailable.[2][3][7]

  • Universal Detection: ¹H NMR detects all proton-containing molecules in a solution, offering a more holistic purity profile that can include residual solvents or other impurities that may be missed by specific chromatographic detectors.[8][9]

  • High Precision and Accuracy: When performed under properly controlled conditions, qNMR offers excellent precision and accuracy, with results traceable to the International System of Units (SI) through the use of certified reference materials (CRMs).[3][5][10]

  • Structural Confirmation: The same experiment used for quantification simultaneously provides a high-resolution ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.

Part 2: Experimental Protocol for qNMR Purity Validation

This section details a robust, self-validating protocol for determining the purity of 2-(cyclohex-1-en-1-yl)benzoic acid.

Diagram: The qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (CRM) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set up qNMR Parameters (D1, Pulse Angle, etc.) transfer->setup_nmr acquire Acquire ¹H NMR Spectrum setup_nmr->acquire process Apply Phasing & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Caption: A generalized workflow for purity determination by qNMR.

Methodology

1. Selection of the Internal Standard (IS)

The choice of IS is critical for accurate qNMR.[11][12] An ideal standard should be:

  • Of high, certified purity (≥99.9%).

  • Chemically stable and non-reactive with the analyte or solvent.

  • Soluble in the chosen deuterated solvent.

  • Possess one or more sharp, well-resolved signals that do not overlap with any signals from the analyte or solvent.[11]

For 2-(cyclohex-1-en-1-yl)benzoic acid, Maleic Acid is an excellent choice when using DMSO-d₆ as the solvent. Its two olefinic protons appear as a sharp singlet around 6.3 ppm, a region typically clear of interfering signals. It is readily available as a Certified Reference Material (CRM).

Diagram: Analyte and Internal Standard Structures

Caption: Structures and key protons for qNMR analysis.

2. Sample Preparation (Internal Standard Method)

The internal standard method is recommended for highest accuracy.[13]

  • Step 1: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of 2-(cyclohex-1-en-1-yl)benzoic acid into a clean vial. Record the mass (mₐ).

  • Step 2: Accurately weigh approximately 5-10 mg of the maleic acid CRM into the same vial. Record the mass (mₛₜᏧ).

  • Step 3: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the standard, using gentle vortexing if necessary.

  • Step 4: Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition

To ensure quantitativity, NMR parameters must be carefully optimized. This protocol is designed for a 400 MHz spectrometer but can be adapted.[14]

  • Pulse Angle: Set to a 90° pulse to maximize signal for a given number of scans.

  • Relaxation Delay (D1): This is the most critical parameter. D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being quantified (both analyte and standard). A conservative and robust value of 30-60 seconds is recommended to ensure full relaxation for all protons, eliminating integration errors from partial saturation.[12]

  • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high digital resolution.

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio (S/N > 250:1) for the signals of interest.

4. Data Processing and Purity Calculation

  • Step 1: Process the acquired Free Induction Decay (FID) with an exponential multiplication factor of 0.3 Hz to improve S/N without significant line broadening.

  • Step 2: Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

  • Step 3: Integrate the selected, well-resolved signal for the analyte (Iₐ) and the signal for the internal standard (IₛₜᏧ). For 2-(cyclohex-1-en-1-yl)benzoic acid, an aromatic proton in the 7.5-8.0 ppm region is often a good choice. For maleic acid, integrate the singlet around 6.3 ppm.

  • Step 4: Calculate the purity (Pₐ) using the following equation[15]:

    Pₐ (%) = (Iₐ / Nₐ) * (NₛₜᏧ / IₛₜᏧ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

    Where:

    • Iₐ, IₛₜᏧ : Integral values for the analyte and standard.

    • Nₐ, NₛₜᏧ : Number of protons for the integrated signals of the analyte and standard (e.g., Nₐ=1 for a single aromatic proton; NₛₜᏧ=2 for maleic acid).

    • Mₐ, MₛₜᏧ : Molar masses of the analyte and standard.

    • mₐ, mₛₜᏧ : Masses of the analyte and standard.

    • PₛₜᏧ : Purity of the internal standard (from its certificate).

Part 3: Comparative Analysis: qNMR vs. HPLC

While both qNMR and HPLC are powerful tools for purity determination, they are based on fundamentally different (orthogonal) principles.[1] This orthogonality is a significant advantage, as using both techniques provides a much higher degree of confidence in a compound's purity profile.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct proportionality between signal area and number of nuclei.[3][5]Separation based on partitioning between phases; detection based on UV absorbance.[16]
Standard Requirement Requires a certified internal standard of a different compound.[2]Requires a certified reference standard of the same compound for accurate quantification.
Quantification Absolute and direct.[3]Relative; requires a calibration curve or response factor determination.[16]
Selectivity High; resolves protons in different chemical environments. Signal overlap can be a challenge in complex mixtures.[15]High; separates compounds based on polarity. Co-elution can be an issue.
Impurity Detection Detects all proton-containing species, including solvents and non-chromophoric impurities.[8]Limited to impurities with a UV chromophore at the detection wavelength.
Method Development Relatively fast; primarily involves selecting a solvent and standard, and optimizing acquisition parameters.[8]Can be time-consuming, requiring optimization of column, mobile phase, gradient, and flow rate.[17]
Sample Throughput Lower; long relaxation delays can lead to longer experiment times per sample.Higher; typical run times are shorter.
Data Provided Quantitative purity and unambiguous structural confirmation in a single experiment.Retention time and quantitative data. Structural information is not inherent.
Traceability Directly traceable to SI units via certified reference materials.[5][10]Traceability is dependent on the purity of the analyte-specific reference standard.

Part 4: Conclusion and Recommendations

Quantitative NMR is an exceptionally reliable and robust method for the definitive purity assessment of 2-(cyclohex-1-en-1-yl)benzoic acid. Its status as a primary analytical method, grounded in the direct relationship between signal intensity and molar concentration, allows for a highly accurate, SI-traceable purity assignment without the need for an analyte-specific reference standard.[4][6]

For drug development professionals, implementing qNMR provides a self-validating system that offers not only a purity value but also simultaneous structural verification. While HPLC remains an indispensable tool for routine quality control and the detection of trace impurities due to its high throughput and separation power[18][19], qNMR serves as the ultimate arbiter of purity. The most rigorous validation approach involves using both qNMR and HPLC as orthogonal methods.[1] This dual-pronged strategy ensures a comprehensive characterization of the material, providing the highest level of confidence in its quality, which is essential for advancing drug candidates through the development pipeline.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Video: Choosing the Right qNMR Internal Standard. Available at: [Link]

  • PubMed. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Available at: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. Quantitative NMR (qNMR). Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • Almac Group. Almac Voice: Quantitative NMR (QNMR) for Pharmaceutical Analysis. Available at: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. Available at: [Link]

  • SciSpace. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available at: [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR). Available at: [Link]

  • Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

  • Beilstein Journals. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Available at: [Link]

  • DSpace@MIT. APPENDIX 2. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • PubMed. (2007). A simple and rapid method for simultaneous determination of benzoic and sorbic acids in food. Available at: [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. Available at: [Link]

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Validation

A Comparative Study of Ortho-Substituted Benzoic Acids and 2-(Cyclohex-1-en-1-yl)benzoic Acid in the Context of Anti-Inflammatory Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The strategic substitution on the phenyl ring can dramatically influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two classes of benzoic acid derivatives: the well-established ortho-substituted benzoic acids and the less-explored 2-(cyclohex-1-en-1-yl)benzoic acid. Our focus will be on their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The Significance of the Ortho Position: The "Ortho Effect"

Ortho-substituted benzoic acids exhibit unique chemical properties, collectively known as the "ortho effect." The presence of a substituent at the position adjacent to the carboxyl group can lead to a significant increase in the acidity of the molecule compared to its meta and para isomers.[1] This phenomenon is primarily attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation and thus, a stronger acid.[1][2]

This increased acidity can have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the acidity can influence a compound's ability to interact with the active sites of enzymes, such as the cyclooxygenases.

Cyclooxygenase (COX) Inhibition: The Primary Target for Anti-Inflammatory Benzoic Acids

The anti-inflammatory, analgesic, and antipyretic properties of many benzoic acid derivatives, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs), stem from their ability to inhibit the activity of cyclooxygenase (COX) enzymes.[3] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[4]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is the primary mediator of pain and inflammation.[4]

Therefore, the development of selective COX-2 inhibitors is a key strategy in designing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.[5]

Comparative Analysis: Ortho-Substituted Benzoic Acids vs. 2-(Cyclohex-1-en-1-yl)benzoic Acid

This section will delve into a comparative analysis of these two classes of compounds, focusing on their chemical properties and known or potential biological activities.

Ortho-Substituted Benzoic Acids: A Well-Established Class of COX Inhibitors

The fenamates, a class of NSAIDs, are N-aryl derivatives of anthranilic acid (2-aminobenzoic acid) and serve as a prime example of potent ortho-substituted benzoic acid COX inhibitors. Mefenamic acid is a well-known member of this class.[6][7] The ortho-amino or substituted amino group is crucial for their activity.

Structural Features and Activity:

The general structure of a fenamate highlights the key features for COX inhibition. The acidic carboxyl group is essential for binding to the active site of the COX enzyme. The nature of the substituent at the ortho position significantly influences the compound's potency and selectivity for COX-2 over COX-1.

Experimental Data:

The following table summarizes the COX inhibitory activity of some representative ortho-substituted benzoic acids. It is important to note that IC50 values can vary depending on the specific assay conditions.

CompoundOrtho-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid-NH-Ph13[8]370[8]0.035
Flufenamic Acid-NH-Ph(3-CF3)---
Meclofenamic Acid-NH-Ph(2,6-Cl2, 3-CH3)---
Aspirin-OCOCH3~150[3]~300[3]~0.5
2-(Cyclohex-1-en-1-yl)benzoic Acid: An Emerging Scaffold

The 2-(cyclohex-1-en-1-yl)benzoic acid scaffold represents a bioisosteric modification of the N-aryl group in fenamates, replacing the phenyl ring with a cyclohexenyl moiety. This modification can influence the molecule's lipophilicity, conformational flexibility, and ultimately, its interaction with the COX active site.

Hypothesized Activity:

Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and have shown anti-inflammatory and antiproliferative activities.[1] This suggests that the cyclohexene moiety can be a viable component in biologically active molecules.

Experimental Design for a Comparative Study

To provide a definitive comparison between these two classes of compounds, a series of standardized experiments should be conducted. The following protocols outline a robust workflow for such a study.

Synthesis of 2-(Cyclohex-1-en-1-yl)benzoic Acid

A plausible synthetic route to 2-(cyclohex-1-en-1-yl)benzoic acid involves a Suzuki coupling reaction between 2-bromobenzoic acid and cyclohex-1-en-1-ylboronic acid or its pinacol ester.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product Reactant1 2-Bromobenzoic Acid Reaction Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Reactant1->Reaction Reactant2 Cyclohex-1-en-1-ylboronic acid pinacol ester Reactant2->Reaction Product 2-(Cyclohex-1-en-1-yl)benzoic Acid Reaction->Product

Caption: Synthetic scheme for 2-(cyclohex-1-en-1-yl)benzoic acid.

In Vitro COX Inhibition Assay

A colorimetric or fluorescence-based COX inhibitor screening assay is a standard method to determine the IC50 values of test compounds against COX-1 and COX-2.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (ortho-substituted benzoic acids and 2-(cyclohex-1-en-1-yl)benzoic acid) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions to obtain a range of test concentrations.

    • Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe.

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to all wells.

    • Add the test compounds at various concentrations to the sample wells.

    • Add a known COX inhibitor as a positive control and solvent as a negative control.

    • Add the COX-1 or COX-2 enzyme to all wells except the blank.

    • Incubate the plate at the recommended temperature for a specified time to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the probe to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable curve-fitting software.

DOT Diagram of the Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep1 Prepare Test Compound Stock Solutions Assay2 Add Test Compounds and Controls Prep1->Assay2 Prep2 Prepare Enzyme and Substrate Solutions Assay3 Add Enzyme and Incubate Prep2->Assay3 Assay4 Initiate Reaction with Substrate and Probe Prep2->Assay4 Assay1 Dispense Reagents into 96-well Plate Assay1->Assay2 Assay2->Assay3 Assay3->Assay4 Analysis1 Monitor Absorbance/ Fluorescence Assay4->Analysis1 Analysis2 Calculate % Inhibition Analysis1->Analysis2 Analysis3 Determine IC50 Values Analysis2->Analysis3

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The class of ortho-substituted benzoic acids has a well-established history as effective anti-inflammatory agents, with their mechanism of action primarily centered on the inhibition of COX enzymes. The "ortho effect" plays a crucial role in their chemical and biological properties.[1]

The 2-(cyclohex-1-en-1-yl)benzoic acid scaffold presents an intriguing, yet underexplored, alternative. Its structural features suggest a potential for COX inhibition, but this requires experimental validation. The proposed synthetic and screening workflow provides a clear path for a direct and objective comparison of these two classes of compounds.

Future research should focus on:

  • Synthesizing and testing a library of 2-(cyclohex-1-en-1-yl)benzoic acid derivatives with various substitutions on both the benzoic acid and cyclohexenyl rings to establish a structure-activity relationship (SAR).

  • Conducting in vivo anti-inflammatory studies for the most promising compounds identified from in vitro screening.

  • Performing computational modeling and docking studies to understand the binding interactions of these compounds with the COX active site at a molecular level.

By systematically exploring the chemical space around the 2-(cyclohex-1-en-1-yl)benzoic acid scaffold, it may be possible to develop novel and potent anti-inflammatory agents with improved efficacy and safety profiles.

References

  • Dastidar, S. G., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. DARU Journal of Pharmaceutical Sciences, 13(3), 103-109.
  • Riendeau, D., et al. (2002). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Journal of Biological Chemistry, 277(47), 44680-44686.
  • Patrignani, P., et al. (2001). A prominent class of benzoic acid derivatives are the salicylates, which are widely used for their anti-inflammatory, analgesic, and antipyretic properties.
  • Kalgutkar, A. S., et al. (2000). Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(13), 1409-1412.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2-specific inhibitors. Journal of Biological Chemistry, 274(12), 8195-8200.
  • Patel, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Ahmad, A., et al. (2021). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
  • Kekesi, G., et al. (2018). IC 50 Values for COX-1 and COX-2 Enzymes.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(8), 2586.
  • El-Damasy, D. A., et al. (2021).
  • Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19523-19556.
  • Yanez, M., et al. (2004). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Planta Medica, 70(11), 1071-1074.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Khan, I., et al. (2023).
  • Loo, C. P., et al. (2012). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Journal of Biological Chemistry, 287(30), 25339-25351.
  • Shtil, A. A., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid. Molecules, 29(3), 701.
  • Kumar, S., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 2-Amino-5-methylbenzoic Acid. BenchChem.
  • Lazer, E. S., et al. (1986). synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Journal of Medicinal Chemistry, 29(8), 1543-1545.
  • Chikhaliya, K. H., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(30), 12937-12951.
  • Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5535-5544.
  • Livshits, Z., & Tainter, C. R. (2024). COX Inhibitors.
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Safety & Regulatory Compliance

Safety

2-(Cyclohex-1-en-1-yl)benzoic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(Cyclohex-1-en-1-yl)benzoic Acid As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-(Cyclohex-1-en-1-yl)benzoic Acid

As a Senior Application Scientist, establishing a robust, compliant, and scientifically sound waste management protocol is as critical as the synthesis itself. 2-(Cyclohex-1-en-1-yl)benzoic acid is a lipophilic organic acid frequently utilized as a synthetic intermediate in drug development (e.g., vasopressin receptor antagonists). Due to its specific physicochemical properties, improper disposal poses significant risks to both environmental integrity and laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, strictly adhering to EPA and OSHA standards.

Physicochemical & Regulatory Profile

Understanding the physical properties of a chemical is the first step in determining its waste trajectory. Below is the operational profile for 2-(Cyclohex-1-en-1-yl)benzoic acid.

Property / ParameterValue / ClassificationOperational Implication
Chemical Formula C13H14O2Non-halogenated organic compound.
Molecular Weight 202.25 g/mol Solid at room temperature; poses dust inhalation risk.
Solubility Soluble in organic solvents (DCM, MeOH); Insoluble in waterCannot be flushed down aqueous drains; requires solvent-specific waste streams.
Chemical Nature Weak Carboxylic AcidReacts exothermically with strong bases; must be segregated.
EPA Waste Code Unlisted (Characteristic)Must be evaluated for ignitability (D001) if dissolved in flammable solvents.
OSHA Hazard Irritant (Skin/Eye)Requires standard PPE (nitrile gloves, goggles, lab coat) during handling.

Hazard Assessment & Causality (The "Why")

A safe laboratory relies on understanding the causality behind safety rules, rather than blind compliance.

  • Lipophilicity and Drain Prohibition: The cyclohexenyl ring imparts high lipophilicity to this molecule. Discharging this compound into aqueous sink drains violates EPA Resource Conservation and Recovery Act (RCRA) regulations because it will precipitate out of solution, potentially causing severe plumbing blockages and environmental bioaccumulation[1].

  • Acid-Base Reactivity: As a carboxylic acid, it can undergo exothermic neutralization when exposed to strong inorganic bases. Therefore, it must be strictly segregated from incompatible chemicals (e.g., strong bases, oxidizers) to prevent pressurized gas evolution and potential container rupture[2].

  • Solvent Dependency: In laboratory workflows, this compound is rarely disposed of as a pure solid. It is typically dissolved in reaction solvents. The disposal pathway is entirely dictated by the carrier solvent (halogenated vs. non-halogenated), necessitating strict segregation. Mixing non-halogenated waste with halogenated waste drastically increases the cost of disposal, as halogenated waste requires specialized high-temperature incineration[3].

Step-by-Step Disposal Methodology

Every protocol must be a self-validating system to prevent human error. Follow these procedures based on the physical state of the waste.

Protocol A: Disposal of Solid Waste (Powder/Crystals)

Use Case: Expired reagents, spilled powder, or contaminated weighing paper.

  • Containment & Collection: Using a static-free scoop, transfer the solid waste into a chemically compatible, high-density polyethylene (HDPE) or glass container[2].

  • Spill Decontamination: If a benchtop spill occurs, do not use water. Water will only spread the lipophilic powder. Wipe the area with an isopropanol-dampened cloth to dissolve the residue. Place the contaminated cloth in a solid hazardous waste bin[3].

  • Labeling: Affix a hazardous waste label immediately. You must spell out "2-(Cyclohex-1-en-1-yl)benzoic acid" completely; OSHA and EPA regulations strictly prohibit the use of abbreviations or chemical formulas on waste labels[4].

  • Validation Check: Visually inspect the container threads before sealing to ensure no powder remains that could compromise the leak-proof closure[5].

Protocol B: Disposal of Liquid Waste Solutions

Use Case: Mother liquors, extraction solvents, or chromatography fractions.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation: Pour the solution into the corresponding liquid waste carboy. Causality: Keeping these streams separated prevents dangerous cross-reactions and ensures compliance with EPA incineration mandates[4].

  • Vapor Expansion Allowance: Fill the waste container to a maximum of 90% capacity. Leaving headspace is critical to allow for vapor expansion due to ambient temperature fluctuations[4].

  • Validation Check: Verify that the funnel has been removed and the cap is securely tightened. Leaving a funnel in a hazardous waste container is a direct violation of EPA Satellite Accumulation Area regulations[6].

Process Visualization

G Start Waste Generation: 2-(Cyclohex-1-en-1-yl)benzoic acid Decision1 Physical State? Start->Decision1 Solid Solid Powder/Crystals Decision1->Solid Solid Liquid Dissolved in Solvent Decision1->Liquid Solution SolidContainer Non-Halogenated Solid Waste Bin Solid->SolidContainer LiquidDecision Halogenated Solvent? Liquid->LiquidDecision SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Keep Closed SolidContainer->SAA HaloWaste Halogenated Liquid Waste LiquidDecision->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Liquid Waste LiquidDecision->NonHaloWaste No (e.g., MeOH) HaloWaste->SAA NonHaloWaste->SAA CAA Central Accumulation Area (CAA) Transfer within 72h of filling SAA->CAA Container Full Disposal EPA Certified Incineration CAA->Disposal Vendor Manifest

Workflow for the segregation and disposal of 2-(Cyclohex-1-en-1-yl)benzoic acid waste streams.

Logistical & Operational Plan

To maintain continuous operational compliance, laboratories must integrate the following logistical frameworks:

  • Satellite Accumulation Area (SAA) Management: Waste must be stored at or near the point of generation. Under , a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA[7]. Containers must be kept in secondary containment trays to prevent spills from spreading[2].

  • Transfer to Central Accumulation Area (CAA): Once a waste container reaches its capacity limit, it must be dated and transferred to the facility's Central Accumulation Area within 72 hours[6]. Accumulation start dates should never be applied to labels while the container is still actively receiving waste in the SAA[8].

  • Final Disposition: Partner with an experienced, EPA-certified hazardous waste disposal company. The standard final disposal method for this organic compound is high-temperature incineration, which safely reduces the material to inert ash and carbon dioxide, mitigating long-term environmental liability[9].

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Retrieved from:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency (EPA). Retrieved from:[Link]

  • How To Dispose Of Lab Chemicals. IDR Environmental Services. Retrieved from:[Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Washer. Retrieved from:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from:[Link]

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